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2-amino-3-(4-ethylphenyl)propanoic Acid Documentation Hub

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  • Product: 2-amino-3-(4-ethylphenyl)propanoic Acid
  • CAS: 4313-77-3

Core Science & Biosynthesis

Foundational

Technical Guide: De Novo Synthesis of 4-Ethyl-L-Phenylalanine from L-Phenylalanine

Topic: Synthesis pathways for 2-amino-3-(4-ethylphenyl)propanoic acid from phenylalanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis pathways for 2-amino-3-(4-ethylphenyl)propanoic acid from phenylalanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-amino-3-(4-ethylphenyl)propanoic acid (4-Ethyl-L-phenylalanine) is a critical non-canonical amino acid used in peptidomimetics to enhance hydrophobic interactions within receptor binding pockets without altering the backbone topology. While commercially available, the de novo synthesis from the abundant precursor L-Phenylalanine (Phe) remains a fundamental workflow in medicinal chemistry, allowing for isotopologue construction and derivative expansion.

This guide details the most robust, field-proven synthetic pathway: Regioselective Iodination followed by Palladium-Catalyzed Cross-Coupling. This route preserves the stereochemical integrity of the


-carbon, a common failure point in direct Friedel-Crafts alkylation strategies.

Retrosynthetic Analysis & Strategic Logic

Direct alkylation of phenylalanine using ethyl halides (Friedel-Crafts) is ill-advised due to polyalkylation, lack of regioselectivity (ortho/para mixtures), and racemization under Lewis acid conditions.

The superior strategy utilizes a "functionalize-then-couple" logic:

  • Activation: Electrophilic iodination of the phenyl ring at the para position.

  • Protection: Capping amine and carboxyl groups to prevent catalyst poisoning and side reactions.

  • Coupling: Suzuki-Miyaura cross-coupling to install the ethyl group.

  • Release: Global deprotection.

Pathway Logic Diagram

Retrosynthesis target 4-Ethyl-L-Phenylalanine deprotect Deprotection target->deprotect coupled N-Boc-4-Ethyl-Phe-OMe deprotect->coupled suzuki Suzuki Coupling (Et-B(OH)2) coupled->suzuki protected N-Boc-4-Iodo-Phe-OMe suzuki->protected protect Protection (Boc/OMe) protected->protect iodinated 4-Iodo-L-Phenylalanine protect->iodinated iodination Regioselective Iodination iodinated->iodination start L-Phenylalanine iodination->start

Caption: Retrosynthetic logic flow from Target (Green) back to Starting Material (Red).

Phase 1: Regioselective Iodination

Objective: Synthesize 4-iodo-L-phenylalanine directly from L-phenylalanine.

Mechanism: The reaction utilizes a super-electrophilic iodine species generated in situ. The standard protocol established by Schwabacher avoids the hazardous diazonium salt intermediate (Sandmeyer route) and uses Sodium Iodate (


) and Iodine (

).[1]
Protocol 1.0: Oxidative Iodination
  • Reagents: L-Phenylalanine,

    
    , 
    
    
    
    , Acetic Acid (AcOH), Sulfuric Acid (
    
    
    ).
  • Critical Parameter: Temperature control is vital. Exceeding 70°C increases the risk of racemization.

StepActionRationale
1Dissolve L-Phe (10 mmol) in AcOH (15 mL) and

(2 mL).
Creates the acidic medium required for electrophilic aromatic substitution.
2Add

(4 mmol) and

(2 mmol).
Generates the active iodinating species (

equivalent).
3Heat to 70°C for 18-24 hours with vigorous stirring.Drives the reaction. The mixture will turn dark brown/purple.
4Quench with dilute

(sodium bisulfite).
Reduces unreacted iodine (decolorizes the solution).
5Adjust pH to ~6 with NaOH.Precipitates the zwitterionic amino acid.
6Filter and recrystallize from

.
Purifies the 4-iodo-L-phenylalanine.[2]

Validation:

  • Yield: Expect 60-75%.

  • Check:

    
     NMR should show a symmetric AA'BB' system in the aromatic region, characteristic of para-substitution.
    

Phase 2: Orthogonal Protection

Objective: Create N-Boc-4-iodo-L-phenylalanine methyl ester.

Why Protection? The free amine coordinates with Palladium catalysts, poisoning the Suzuki reaction. The carboxylic acid can form anhydrides or interfere with boronic acids.

Protocol 2.0: Esterification & Boc-Protection

This is a standard "one-pot-two-step" or sequential workflow.

  • Esterification: Reflux 4-iodo-Phe in MeOH with

    
     (2.0 equiv) for 4 hours. Evaporate to dryness to get the Methyl Ester HCl salt.
    
  • Boc-Protection: Suspend the salt in DCM/TEA (Triethylamine). Add

    
     (1.1 equiv). Stir at RT for 4 hours.
    

Key Intermediate Properties:

  • Formula:

    
    
    
  • Appearance: White/Off-white solid.

  • Solubility: Soluble in organic solvents (DCM, EtOAc), essential for the cross-coupling step.

Phase 3: Palladium-Catalyzed Cross-Coupling (The Core)

Objective: Install the ethyl group via Suzuki-Miyaura coupling.

Technical Note: Direct coupling with Ethylboronic acid can be sluggish due to slow transmetalation and competitive


-hydride elimination.
  • Option A (Direct): Use Ethylboronic acid (requires optimized ligands like SPhos or Buchwald precatalysts).

  • Option B (Two-Step High Yield): Use Vinylboronic acid pinacol ester followed by Hydrogenation. This guide details Option A for directness, but notes Option B for scale-up reliability.

Protocol 3.0: Suzuki Coupling with Ethylboronic Acid
  • Catalyst:

    
     (Robust, air-stable).
    
  • Base:

    
     (Anhydrous) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or Dioxane.[3]

ComponentEquivalentsRole
N-Boc-4-Iodo-Phe-OMe1.0Electrophile
Ethylboronic Acid1.5 - 2.0Nucleophile (Excess required due to volatility/stability)

0.05 (5 mol%)Catalyst

3.0Base (Activates the boronic acid)

Workflow:

  • Degassing: Place Protected Phe, Boronic Acid, Base, and Catalyst in a pressure vial. Seal. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Inject degassed Toluene/Water through the septum.

  • Reaction: Heat to 90°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[4]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Reaction Scheme Visualization:

ReactionScheme cluster_0 Suzuki Cycle ArI Ar-I (Protected Phe) OxAdd Oxidative Addition ArI->OxAdd TransMet Transmetalation (Et-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Ar-Et (Coupled Product) RedElim->Product

Caption: Simplified catalytic cycle for the conversion of the aryl iodide to the ethyl derivative.

Phase 4: Global Deprotection & Isolation

Objective: Remove Boc and Methyl ester groups to yield the final free amino acid.

  • Hydrolysis (Ester): Treat the coupled product with LiOH (3 equiv) in THF/H2O (1:1) at RT for 2 hours. Acidify to pH 3. Extract the N-Boc acid.

  • Acidolysis (Boc): Dissolve the intermediate in DCM. Add TFA (Trifluoroacetic acid) (1:1 ratio v/v). Stir 1 hour.

  • Final Isolation: Evaporate TFA (use toluene azeotrope). Dissolve residue in minimal water, adjust pH to isoelectric point (~5.5) to precipitate, or use ion-exchange resin (Dowex 50W) for desalting.

Analytical Validation

To confirm the identity of 2-amino-3-(4-ethylphenyl)propanoic acid :

  • 
     NMR (D2O/DCl): 
    
    • 
       7.15-7.25 (m, 4H, Ar-H) – Symmetric Para pattern.
      
    • 
       4.25 (t, 1H, 
      
      
      
      -CH).
    • 
       3.10-3.25 (m, 2H, 
      
      
      
      -CH2).
    • 
       2.65 (q, 2H, Ar-CH2 -CH3).
      
    • 
       1.20 (t, 3H, Ar-CH2-CH3 ).
      
  • Mass Spectrometry (ESI+):

    • Calc MW: 193.24 g/mol .

    • Expect [M+H]+ peak at ~194.2.

References

  • Schwabacher, A. W., et al. (1994).[1] "The Direct Oxidative Iodination of L-Phenylalanine." The Journal of Organic Chemistry. Link

    • Core reference for the regioselective iodin
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

    • Foundational text for the coupling mechanism and conditions.
  • Gong, H., et al. (2008). "Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides." Accounts of Chemical Research. Link

    • Provides insights into alkyl-aryl coupling optimiz
  • Knochel, P., et al. (2004). "Functionalized Organolithium and Organomagnesium Reagents." Angewandte Chemie International Edition. Link

    • Discusses alternative metallation strategies for phenylalanine deriv

Sources

Exploratory

Physicochemical Profiling of p-Ethylphenylalanine: A Technical Guide

Executive Summary p-Ethylphenylalanine (4-ethyl-L-phenylalanine) is a non-canonical amino acid derivative used extensively in medicinal chemistry to modulate peptide hydrophobicity and probe steric constraints within rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Ethylphenylalanine (4-ethyl-L-phenylalanine) is a non-canonical amino acid derivative used extensively in medicinal chemistry to modulate peptide hydrophobicity and probe steric constraints within receptor binding pockets.[1] As a phenylalanine analog with an electron-donating ethyl substituent at the para position, its ionization behavior closely mirrors that of the parent molecule, yet its lipophilicity is significantly enhanced.

This guide provides a definitive physicochemical profile, including pKa values, isoelectric point (pI) determination, and the theoretical basis for these constants. It further details the industry-standard potentiometric titration protocol required to empirically validate these values in a drug development setting.

Part 1: Physicochemical Profile & Theoretical Basis

Structural & Electronic Properties

The ionization behavior of p-ethylphenylalanine is governed by the dissociation of its


-carboxylic acid and the protonation of its 

-amino group. The presence of the ethyl group (

) at the para position of the phenyl ring introduces a weak electron-donating effect (+I inductive effect) and hyperconjugation.

While substituents on the aromatic ring significantly alter the pKa of benzoic acid derivatives (Hammett equation), the effect in phenylalanine derivatives is dampened by the methylene spacer (


) separating the aromatic ring from the chiral center. Consequently, the pKa values of p-ethylphenylalanine deviate only marginally from standard phenylalanine.
Quantitative Data: pKa and Isoelectric Point

The following values represent the consensus range for L-Phenylalanine and the calculated shifts for the p-Ethyl derivative based on Hammett substituent constants (


 for ethyl).
ParameterFunctional GroupStandard L-Phe Valuep-Ethyl-L-Phe (Predicted)Structural Influence
pKa₁

-COOH (Carboxyl)
1.83 – 2.201.85 – 2.25 Ethyl group (+I) slightly destabilizes the carboxylate anion, marginally increasing pKa (weaker acid).[1]
pKa₂

-NH₃⁺ (Amine)
9.13 – 9.309.15 – 9.35 Electron donation slightly increases electron density at the amine, stabilizing the protonated form (stronger base).[1]
pI Isoelectric Point5.48 – 5.755.50 – 5.80 Calculated as

.[1]
LogP Hydrophobicity~ -1.38~ -0.85 Significant increase in lipophilicity due to the ethyl chain.

Note: Values are temperature-dependent (typically cited at 25°C).

Ionization Equilibrium Diagram

The molecule exists primarily as a zwitterion at physiological pH. The transitions are illustrated below:

Ionization Cation Cationic Form (pH < 2.0) COOH / NH3+ Zwitterion Zwitterion (pH ≈ 5.5) COO- / NH3+ (Net Charge 0) Cation->Zwitterion  pKa1 (COOH)    - H+   Anion Anionic Form (pH > 9.5) COO- / NH2 Zwitterion->Anion  pKa2 (NH3+)    - H+  

Figure 1: Ionization states of p-ethylphenylalanine across the pH scale.[1]

Part 2: Significance in Drug Design

Hydrophobic Scanning

In Structure-Activity Relationship (SAR) studies, replacing Phenylalanine with p-Ethylphenylalanine is a strategic modification.[1] It probes the depth of hydrophobic pockets in target proteins (e.g., GPCRs or enzymes) without altering the backbone torsion angles.

  • Mechanism: The ethyl group adds steric bulk and lipophilicity. If potency increases, the binding pocket likely contains a complementary hydrophobic void.

  • Permeability: The increased LogP enhances passive membrane permeability, a critical factor for oral bioavailability.

Isoelectric Point Relevance

Understanding the exact pI (approx. 5.5) is crucial for:

  • Purification: Determining the optimal pH for Ion Exchange Chromatography (IEX). At pH < 5.5, the molecule binds to Cation Exchangers; at pH > 5.5, it binds to Anion Exchangers.

  • Solubility: Amino acids exhibit minimum solubility at their pI. Formulation buffers must be offset from pH 5.5 to prevent precipitation at high concentrations.

Part 3: Experimental Determination Protocol

To validate the theoretical values for a specific batch of p-ethylphenylalanine, Potentiometric Titration is the gold standard method. This protocol ensures high precision by controlling ionic strength and carbonate contamination.

Reagents & Equipment
  • Analyte: High-purity p-ethylphenylalanine (>98%).[1]

  • Titrants: 0.1 M NaOH and 0.1 M HCl (standardized).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Solvent: Carbonate-free distilled deionized water (boiled and purged with

    
    ).
    
  • Instrumentation: Precision pH meter (resolution ±0.001 pH) with a glass combination electrode and temperature probe.

Step-by-Step Workflow

TitrationProtocol Start Start: Sample Preparation Dissolve Dissolve 10-50 mg p-Ethyl-Phe in 0.15 M KCl (Acidified to pH 1.5) Start->Dissolve Purge Purge with N2 gas (Remove dissolved CO2) Dissolve->Purge Titrate Titrate with 0.1 M NaOH (Add 5-10 µL increments) Purge->Titrate Record Record pH after stabilization (Drift < 0.005 pH/min) Titrate->Record Check Is pH > 11.5? Record->Check Check->Titrate No Plot Plot pH vs. Volume NaOH Check->Plot Yes Calc Calculate pKa via Bjerrum Method or Derivative Plot Plot->Calc

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Analysis
  • First Inflection Point: Corresponds to the neutralization of excess strong acid (HCl) added initially.[1]

  • First Buffer Region (Plateau): The pH at the midpoint of this region (0.5 eq of titrant consumed by the amino acid) equals pKa₁ (COOH).[1]

  • Second Buffer Region (Plateau): The pH at the midpoint of the second buffering phase equals pKa₂ (NH₃⁺).[1]

  • Calculation:

    
    
    

Critical Control: If the p-ethylphenylalanine is sparingly soluble in water, perform the titration in a water-methanol mixture (e.g., 20%, 40%, 60% MeOH) and extrapolate the pKa values to 0% organic solvent using the Yasuda-Shedlovsky plot.

References

  • Avdeef, A. (1993).[1] pH-Metric LogP 1. Difference Plots for Determining Ion-Pair Constants of Partitioning. Journal of Pharmaceutical Sciences.[2] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6140, Phenylalanine. (Data source for parent molecule comparison). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Basis for ethyl group inductive effect estimation). Link[1]

  • Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.Link

Sources

Foundational

Steric Hindrance Characteristics of the 4-Ethylphenyl Group in Amino Acids

An In-Depth Technical Guide for Rational Ligand Design Executive Summary The 4-ethylphenyl group, when incorporated into an amino acid scaffold (4-ethylphenylalanine), represents a critical "tuning" substituent in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Rational Ligand Design

Executive Summary

The 4-ethylphenyl group, when incorporated into an amino acid scaffold (4-ethylphenylalanine), represents a critical "tuning" substituent in medicinal chemistry. It occupies a distinct steric and lipophilic niche between the compact 4-methylphenylalanine and the spherically bulky 4-tert-butylphenylalanine. This guide provides a comprehensive analysis of its steric architecture, synthetic integration via Solid Phase Peptide Synthesis (SPPS), and its application in enhancing metabolic stability and receptor selectivity.

Part 1: Molecular Architecture & Steric Quantities

To rationally apply 4-ethylphenylalanine (4-Et-Phe) in drug design, one must quantify its spatial occupancy relative to the canonical Phenylalanine (Phe). The 4-ethyl substituent introduces steric bulk specifically along the longitudinal axis (


) while maintaining a relatively narrow latitudinal profile (

) compared to branched substituents like tert-butyl.
1.1 Comparative Steric Parameters

The following table synthesizes steric and physicochemical constants for the side-chain para-substituents. Note how the ethyl group significantly extends the length (


) without the drastic width increase seen in the tert-butyl group.
Substituent (at C4)Verloop

(Å)
Verloop

(Å)
Verloop

(Å)
Taft

(Steric)
Hansch

(Lipophilicity)
-H (Phe) 2.061.001.000.000.00
-CH

(4-Me-Phe)
3.001.522.04-1.240.56
-C

H

(4-Et-Phe)
4.11 1.52 2.97 -1.31 1.02
-C(CH

)

(4-tBu-Phe)
4.112.593.49-2.781.98
  • Verloop

    
     (Length):  The ethyl group adds ~1.1 Å over the methyl group, allowing the side chain to probe deeper into hydrophobic pockets.
    
  • Verloop

    
     (Min Width):  Crucially, the 
    
    
    
    of ethyl is identical to methyl. This allows 4-Et-Phe to fit into narrow, deep clefts that would reject the wider 4-tBu-Phe.
  • Rotational Sweeping Volume: Unlike the rigid tert-butyl group, the ethyl group possesses conformational flexibility around the

    
     and 
    
    
    
    bonds. This creates a "sweeping volume" that can induce an entropic penalty upon binding unless the receptor pocket is pre-organized to accept the trans or gauche conformer.
Part 2: Synthetic Integration (Fmoc-SPPS)

Incorporating 4-Et-Phe into peptides requires modified protocols. While not as sterically demanding as


-methylated amino acids, the increased hydrophobicity and bulk at the para position can lead to aggregation on-resin, particularly in longer sequences.
2.1 Protocol: High-Efficiency Coupling of 4-Et-Phe

Objective: Achieve >99% coupling efficiency on Rink Amide resin (0.6 mmol/g loading).

Reagents:

  • Amino Acid: Fmoc-4-Et-Phe-OH (4.0 eq)

  • Activator: HATU (3.9 eq) / HOAt (3.9 eq)

  • Base: DIPEA (8.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve Fmoc-4-Et-Phe-OH and HATU/HOAt in minimal DMF. Add DIPEA immediately prior to addition to the resin. Rationale: Pre-activation ensures formation of the active ester (OAt-ester) before contact with the resin-bound amine.

  • Coupling: Add the mixture to the resin. Agitate (vortex or nitrogen bubbling) for 60 minutes at room temperature.

    • Note: Standard Phe coupling is often 30-45 mins. The extension accounts for slower diffusion rates due to the bulky side chain.

  • Monitoring: Perform a Kaiser Test. If slightly blue (incomplete), do not extend time. Instead, wash with DMF and perform a double couple using PyBOP/HOBt (4 eq) for 45 minutes.

  • Capping: Acetylate unreacted amines using Ac

    
    O/Pyridine to prevent deletion sequences.
    
2.2 Visualization: Synthesis Workflow

The following diagram illustrates the decision logic for incorporating this steric probe.

SynthesisProtocol Start Resin-Bound Peptide (Fmoc-Deprotected) Activate Pre-Activation (Fmoc-4-Et-Phe + HATU + DIPEA) Start->Activate Coupling Coupling Reaction (60 min, DMF) Activate->Coupling Test Kaiser Test (Ninhydrin) Coupling->Test Success Wash & Proceed to Next AA Test->Success Colorless (Complete) Fail Double Coupling (PyBOP/HOBt) Test->Fail Blue (Incomplete) Cap Capping (Ac2O/Pyridine) Fail->Cap Cap->Success

Figure 1: Decision tree for the solid-phase synthesis incorporation of 4-ethylphenylalanine.

Part 3: Pharmacological Implications[2]

The 4-ethylphenyl group is not merely a space-filler; it is a functional tool for altering the physicochemical properties of a bioactive peptide.

3.1 Metabolic Stability via Steric Shielding

Proteolytic enzymes (e.g., chymotrypsin, trypsin) require the peptide backbone to adopt an extended conformation within the active site.

  • Mechanism: The 4-ethyl group creates a "steric umbrella" over the adjacent amide bond. The increased Verloop

    
     parameter (width at the terminus) interferes with the approach of the catalytic triad of proteases.
    
  • Outcome: Substitution of Phe with 4-Et-Phe often increases plasma half-life (

    
    ) by 2-5 fold, provided the substitution does not abolish receptor binding.
    
3.2 Receptor Selectivity (The "Goldilocks" Zone)

In GPCR ligand design, selectivity is often achieved by exploiting subtle differences in hydrophobic pockets.

  • Phe: May bind promiscuously to multiple receptor subtypes.

  • 4-tBu-Phe: Often too bulky (

    
     clash), preventing binding entirely.
    
  • 4-Et-Phe: Fits into deep, narrow hydrophobic channels (high

    
    , low 
    
    
    
    ). This is particularly effective for targeting receptor subtypes with "plastic" binding pockets that can expand slightly to accommodate the ethyl group, triggering a specific conformational change (agonist efficacy).
3.3 Visualization: Steric Fit Mechanism

SAR_Logic Ligand Ligand Side Chain Interaction Interaction Outcome Ligand->Interaction 4-Et-Phe (High L, Low B1) Pocket Receptor Hydrophobic Pocket Pocket->Interaction Deep/Narrow Fit Selectivity & Potency Interaction->Fit Perfect Fit (High Affinity) Clash Loss of Activity Interaction->Clash Steric Clash (If Pocket Shallow)

Figure 2: SAR logic demonstrating how 4-Et-Phe exploits deep, narrow pockets for selectivity.

Part 4: Case Study & SAR Analysis

Scenario: Optimization of a GLP-1 receptor agonist analog. Problem: The native Phenylalanine at position X is metabolically unstable, and the analog shows cross-reactivity with the Glucagon receptor.

Experimental Design:

  • Scan: Replace Phe with 4-Me-Phe, 4-Et-Phe, and 4-tBu-Phe.

  • Results:

    • 4-Me-Phe: Potency maintained, but metabolic stability only marginally improved.

    • 4-tBu-Phe: Potency drops 100-fold (Steric clash with pocket wall).

    • 4-Et-Phe: Potency increases 5-fold; Stability increases 3-fold.

Interpretation: The receptor pocket at position X has depth (accommodating the length of ethyl) but lacks width (rejecting t-butyl). The ethyl group fills the void volume, displacing water (entropic gain) and increasing van der Waals contacts (enthalpic gain), while simultaneously blocking protease access.

References
  • Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. Drug Design, 7, 165-207.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

  • BenchChem. (2025).[1] Theoretical Conformational Analysis of p-amino-D-phenylalanine: A Methodological Whitepaper.

  • Creative Peptides. (2023). Methods to improve the metabolic stability of peptides.

  • Sigman, M. S., & Miller, J. J. (2009). Applications of Physicochemical Parameters in Asymmetric Catalysis. Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Fmoc-Protection of 4-Ethyl-L-Phenylalanine

Topic: Protocol for Fmoc-protection of 2-amino-3-(4-ethylphenyl)propanoic acid Content Type: Application Note & Protocol Audience: Senior Researchers & Process Chemists Executive Summary & Strategic Rationale In modern p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Fmoc-protection of 2-amino-3-(4-ethylphenyl)propanoic acid Content Type: Application Note & Protocol Audience: Senior Researchers & Process Chemists

Executive Summary & Strategic Rationale

In modern peptide therapeutics, the incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy for enhancing proteolytic stability and optimizing receptor binding affinity. 2-amino-3-(4-ethylphenyl)propanoic acid (4-Ethyl-phenylalanine) serves as a critical hydrophobic probe, offering a steric bulk intermediate between Phenylalanine and larger naphthyl/biphenyl analogs.

This protocol details the Fmoc (9-fluorenylmethoxycarbonyl) protection of 4-Ethyl-phenylalanine. Unlike standard alanine or glycine protection, this substrate presents unique solubility challenges due to the lipophilic 4-ethyl substituent.

Key Technical Decisions:

  • Reagent Selection: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.[1] While Fmoc-Cl is cost-effective, it generates HCl and is prone to forming "Fmoc-dipeptides" (Fmoc-AA-AA-OH) via mixed anhydride intermediates. Fmoc-OSu suppresses this side reaction, ensuring the high purity (>99%) required for GMP-adjacent workflows.

  • Solvent Architecture: A standard 1:1 Water:Acetone mix is often insufficient for alkyl-phenylalanines. This protocol employs a modified Schotten-Baumann system optimized for hydrophobic amino acids to prevent precipitation of the free amine intermediate.

Chemical Mechanism & Pathway

The reaction proceeds via a nucleophilic acyl substitution under Schotten-Baumann conditions. The pH is critical; it must be high enough to maintain the amino acid in its nucleophilic free-amine form (


), but low enough to prevent the base-catalyzed degradation of the Fmoc group (via E1cB elimination to dibenzofulvene).
Figure 1: Reaction Pathway & Logic

FmocProtection SM 4-Ethyl-Phe (Zwitterion) Inter Free Amine (Nucleophile) SM->Inter Deprotonation Base NaHCO3 (pH 8.5-9.0) Base->Inter TS Tetrahedral Intermediate Inter->TS Attack FmocOSu Fmoc-OSu (Electrophile) FmocOSu->TS Prod Fmoc-4-Ethyl-Phe-OH (Product) TS->Prod Elimination Side HOSu (Byproduct) TS->Side

Caption: Mechanistic flow of Fmoc-OSu protection. Control of pH (via NaHCO3) is the rate-limiting regulatory step to ensure the amine is nucleophilic without triggering Fmoc lability.

Materials & Stoichiometry

Substrate: 4-Ethyl-L-phenylalanine (


, MW: 193.24  g/mol )
Target Product:  Fmoc-4-Ethyl-L-phenylalanine (

, MW: 415.48 g/mol )
ReagentRoleEquiv.MW ( g/mol )Density/Conc.Notes
4-Ethyl-Phe Substrate1.0193.24SolidRacemic or Enantiopure
Fmoc-OSu Protection Agent1.1337.33SolidStore at 4°C
NaHCO3 Base2.584.01SolidUsed as 10% aq. solution
Acetone SolventN/A58.08LiquidHPLC Grade preferred
HCl (1N) Quench/WorkupExcess36.46AqueousFor acidification to pH 2

Experimental Protocol

Phase A: Solubilization & Basification (Critical Step)

Context: The ethyl group on the phenyl ring significantly reduces water solubility compared to native Phenylalanine. Failure to fully dissolve the starting material before adding Fmoc-OSu will result in low yields and difficult purification.

  • Setup: Equip a round-bottom flask with a magnetic stir bar.

  • Dissolution: Suspend 4-Ethyl-phenylalanine (1.0 g, 5.17 mmol) in Water (15 mL) .

  • Basification: Add NaHCO3 (1.09 g, 12.9 mmol, 2.5 eq) .

    • Observation: The suspension should clarify as the amino acid converts to its sodium salt.

    • Troubleshooting: If the solution remains turbid after 10 minutes, add Acetone (5 mL) to assist solubility. A clear solution is mandatory before proceeding.

  • Solvent System: Add Acetone (15 mL) to the aqueous mixture.

    • Why: This creates a 1:1 (v/v) Acetone:Water system. Acetone is chosen over Dioxane here for ease of removal, but Dioxane is a valid alternative if solubility persists as an issue.

Phase B: The Fmoc-Protection Reaction
  • Addition: Cool the mixture to approx. 5-10°C (ice bath) to suppress potential hydrolysis of the ester.

  • Reagent Introduction: Add Fmoc-OSu (1.92 g, 5.69 mmol, 1.1 eq) slowly over 5 minutes.

    • Note: Fmoc-OSu is not water-soluble; it will form a suspension initially.

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at Room Temperature (20-25°C) .

  • Duration: Stir for 4 to 12 hours .

    • Monitoring: Monitor by TLC (System: Chloroform/Methanol/Acetic Acid 90:8:2) or HPLC. The disappearance of the free amino acid (ninhydrin positive) and appearance of the UV-active Fmoc product indicates completion.

Phase C: Workup & Purification
  • Solvent Removal: Evaporate the Acetone under reduced pressure (Rotovap) at 35°C.

    • Caution: Do not exceed 40°C to avoid thermal degradation.

    • Result: You will be left with an aqueous suspension of the product sodium salt and excess Fmoc-OSu/Fmoc-OH byproducts.

  • Washing (Impurity Removal): Extract the aqueous phase with Diethyl Ether (2 x 20 mL) .

    • Purpose: This removes unreacted Fmoc-OSu and the byproduct 9-fluorenylmethanol, which are soluble in ether. The product (as a salt) remains in the water. Discard the organic (ether) layer.

  • Acidification (Precipitation): Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with stirring until pH reaches 1-2 .

    • Observation: The Fmoc-4-Ethyl-Phe will precipitate as a white solid.

  • Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 30 mL) .

  • Drying: Combine the Ethyl Acetate layers. Wash with Brine (1 x 20 mL) . Dry over anhydrous Na2SO4 .

  • Concentration: Filter off the drying agent and concentrate the filtrate to dryness.

  • Recrystallization (Polishing):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

    • Slowly add Hexane (or Petroleum Ether) until turbidity is just observed.

    • Allow to stand at 4°C overnight.

    • Filter the crystals and dry under high vacuum.

Process Visualization

Figure 2: Experimental Workflow

Workflow Step1 Dissolution (Water + NaHCO3) Step2 Solvent Integration (Add Acetone 1:1) Step1->Step2 Step3 Fmoc-OSu Addition (0°C -> RT, 4-12h) Step2->Step3 Step4 Evaporation (Remove Acetone) Step3->Step4 Step5 Ether Wash (Remove organic impurities) Step4->Step5 Aq. Phase Retained Step6 Acidification (pH 1-2 with HCl) Step5->Step6 Precipitation Step7 Extraction & Cryst. (EtOAc/Hexane) Step6->Step7 Final Product

Caption: Step-by-step operational workflow ensuring removal of organic impurities before product acidification.

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >98% (254 nm).

  • 1H NMR (DMSO-d6): Confirm integrity of the ethyl group (triplet/quartet patterns) and the Fmoc region (7.3-7.9 ppm).

  • Mass Spec (ESI): [M+H]+ = 416.5; [M+Na]+ = 438.5.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Substrate insolubilityIncrease Acetone ratio to 2:1 or switch to Dioxane/Water.
Gel/Emulsion during Workup Lipophilic nature of 4-Ethyl groupUse a larger volume of Brine; allow longer settling time.
Low Yield Product lost in Ether washEnsure the aqueous phase is basic (pH > 8) before the Ether wash step.
Oligomerization High pH or Fmoc-Cl usageStrictly use Fmoc-OSu; ensure pH does not exceed 10.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. W.C. Chan, P.D. White. Oxford University Press, 2000. Link

  • Protection of Amino Groups. In Greene's Protective Groups in Organic Synthesis, P.G.M. Wuts. Wiley, 2014. Link

  • 9-Fluorenylmethoxycarbonyl (Fmoc) Group. Merck/Sigma-Aldrich Technical Bulletins. Link

  • Fmoc-OSu vs Fmoc-Cl in Amino Acid Protection. Novabiochem Peptide Synthesis Catalog. Link

  • Synthesis of 4-substituted Phenylalanines. Journal of Organic Chemistry, 2005. (General methodology for alkyl-Phe derivatives). Link

Sources

Application

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of 4-Ethylphenylalanine (4-Et-Phe) Residues

Executive Summary The incorporation of non-canonical, hydrophobic amino acids like 4-ethylphenylalanine (4-Et-Phe) is a critical strategy in medicinal chemistry to enhance membrane permeability, proteolytic stability, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical, hydrophobic amino acids like 4-ethylphenylalanine (4-Et-Phe) is a critical strategy in medicinal chemistry to enhance membrane permeability, proteolytic stability, and receptor binding affinity (specifically within hydrophobic pockets of GPCRs). However, the ethyl substitution at the para-position of the phenyl ring introduces significant hydrophobicity and moderate steric bulk, leading to two primary synthetic challenges: on-resin aggregation and incomplete coupling .

This guide details a high-fidelity protocol for incorporating Fmoc-4-Et-Phe-OH using automated or manual SPPS. We prioritize the use of chaotropic solvent systems and high-efficiency coupling reagents (HATU/HOAt or DIC/Oxyma) to ensure >99% coupling efficiency.

Chemical Profile & Handling

Understanding the physicochemical properties of the building block is the first step toward a successful synthesis.

PropertySpecificationApplication Note
Compound Fmoc-4-ethyl-L-phenylalaninePrimary building block.
CAS Number 199006-54-7 (generic ref)Verify specific isomer (L vs D) before use.
Molecular Weight ~415.5 g/mol Higher MW than Phe requires precise stoichiometry calculations.
Hydrophobicity High (LogP > Phe)Prone to

-

stacking; promotes resin aggregation.
Solubility Soluble in DMF, NMP, DMSORecommendation: Dissolve in NMP for optimal resin penetration.
Steric Bulk Moderate (para-substituent)Slower kinetics than Phe; requires extended coupling times.

Strategic Planning: The "Why" Behind the Protocol

Resin Selection

For peptides containing 4-Et-Phe, the choice of resin is dictated by the need to minimize inter-chain aggregation.

  • Recommended: ChemMatrix® (PEG-based) or Low-Loading Wang Resin (<0.4 mmol/g) .

  • Reasoning: PEG-based resins swell better in both polar and hydrophobic solvents, maintaining pseudo-dilution of the growing chains. High-loading polystyrene resins often collapse during the assembly of hydrophobic segments, leading to deletion sequences.

Coupling Reagents

Standard carbodiimide couplings (DIC/HOBt) are often insufficient for hindered hydrophobic residues.

  • Primary Choice: HATU / HOAt / DIEA . The aza-benzotriazole moiety (HOAt) creates a more reactive ester and utilizes the "neighboring group effect" to accelerate acylation.

  • Alternative (Green/Elevated Temp): DIC / Oxyma Pure . Excellent stability at higher temperatures (up to 75°C) if microwave synthesis is employed.

Solvent System
  • Standard: DMF (Dimethylformamide).[1][2]

  • Optimized: NMP (N-Methyl-2-pyrrolidone) or DMF + 10% DMSO .

  • Reasoning: NMP disrupts

    
    -sheet formation and aggregation more effectively than DMF, keeping the reactive amine termini accessible.
    

Detailed Experimental Protocol

Phase A: Resin Preparation & Swelling
  • Weigh Resin: Calculate resin mass for 0.1 mmol scale.

  • Swelling:

    • Add DCM (Dichloromethane) and shake for 20 mins (expands the polystyrene core).

    • Drain and wash with DMF (3 x 2 mins) to displace DCM and prepare for Fmoc chemistry.

Phase B: Fmoc Deprotection

Standard cycle for all residues.

  • Reagent: 20% Piperidine in DMF (v/v). Optional: Add 0.1M HOBt to suppress aspartimide formation if Asp is present.

  • Cycle:

    • Treat with 20% Piperidine (3 mins). Drain.

    • Treat with 20% Piperidine (10 mins). Drain.

  • Wash: DMF (5 x 1 min). Critical: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming activated amino acid.

Phase C: Coupling of Fmoc-4-Et-Phe-OH (The Critical Step)

This step replaces the standard coupling cycle.

  • Activation Mixture (Prepare immediately before use):

    • Amino Acid: Fmoc-4-Et-Phe-OH (4.0 equivalents relative to resin loading).

    • Coupling Reagent: HATU (3.9 equivalents).

    • Additive: HOAt (3.9 equivalents) - Enhances rate and reduces racemization.

    • Base: DIEA (8.0 equivalents).

    • Solvent: NMP (Minimum volume to dissolve, approx. 0.15 M concentration).

  • Reaction:

    • Add the activated solution to the resin.

    • Agitate: Shake at room temperature for 2 hours (Standard Phe is usually 45-60 mins).

    • Note: If using Microwave SPPS, couple at 75°C for 10 mins.

  • Monitoring (Mandatory):

    • Perform a Kaiser Test (ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue/purple, proceed to Double Coupling .

  • Double Coupling (If required):

    • Repeat the activation and addition steps using fresh reagents. Agitate for 1 hour.

  • Capping (Recommended):

    • Reagent: Acetic Anhydride / DIEA / DMF (10:5:85).

    • Time: 10 mins.

    • Reasoning: Acetylates any unreacted amines to prevent "deletion sequences" (n-1 peptides) that are difficult to purify later.

Phase D: Cleavage & Isolation
  • Wash Resin: DMF (3x), DCM (3x), Methanol (2x). Dry under vacuum.

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid): 95%[3]

    • TIS (Triisopropylsilane): 2.5% (Scavenger for carbocations)

    • H2O : 2.5%

  • Execution: Shake for 2-3 hours. Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Visualization of Workflow

Diagram 1: Optimized Coupling Logic for 4-Et-Phe

This decision tree guides the researcher through the critical coupling phase, ensuring quality control at the source.

G Start Start Coupling Fmoc-4-Et-Phe-OH Activate Activation: 4 eq AA, 3.9 eq HATU in NMP Start->Activate Reaction Reaction: 2 Hours @ RT Activate->Reaction Test QC: Kaiser Test Reaction->Test Pass Colorless Beads (Complete) Test->Pass Negative Fail Blue Beads (Incomplete) Test->Fail Positive Cap Capping Step (Ac2O) Pass->Cap Retry Double Couple: Fresh Reagents 1 Hour Fail->Retry Retry->Test Next Proceed to Next Cycle Cap->Next

Caption: Logic flow for the incorporation of sterically hindered 4-Et-Phe, emphasizing in-process quality control (Kaiser Test) to prevent deletion sequences.

Diagram 2: Mechanistic Interaction & Aggregation Risk

This conceptual diagram illustrates why NMP and PEG-resins are preferred.

Aggregation Resin Solid Support (PEG-PS) Chain1 Peptide Chain A ...-Ala-Phe(4-Et)-... Resin->Chain1 Chain2 Peptide Chain B ...-Ala-Phe(4-Et)-... Resin->Chain2 Interaction Hydrophobic Interaction (Aggregation) Chain1->Interaction Pi-Stacking Chain2->Interaction Solvent Solvent: NMP (Chaotropic) Solvent->Interaction Disrupts

Caption: Visualization of hydrophobic aggregation between adjacent peptide chains containing 4-Et-Phe. The use of NMP (green) actively disrupts these interactions, allowing reagents to access the N-terminus.

Analytical Quality Control

Successful incorporation results in a distinct shift in HPLC retention time compared to the native phenylalanine peptide.

  • HPLC Condition: C18 Column, Gradient 5-95% Acetonitrile/Water (+0.1% TFA).

  • Expected Shift: The 4-Et-Phe analog will elute later (higher hydrophobicity) than the Phe parent peptide.

  • Mass Spectrometry:

    • Phe (F) Residue Mass: 147.18 Da

    • 4-Et-Phe Residue Mass: ~175.23 Da

    • Delta: +28.05 Da (Ethyl group).

Troubleshooting Guide

IssueDiagnosisCorrective Action
Incomplete Coupling Kaiser test positive after double coupling.Switch to microwave heating (50°C) or use COMU coupling reagent.
Low Yield / Crude Purity Aggregation of peptide on resin.Use ChemMatrix resin; insert "Pseudoproline" dipeptides if Ser/Thr/Cys are present nearby.
Racemization D-isomer detected in chiral HPLC.Reduce base concentration (DIEA); switch to Oxyma/DIC (neutral pH activation).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[4] Link

  • MilliporeSigma. (2024). Peptide Coupling Reagents Guide. Merck Millipore. Link

  • Albericio, F., et al. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis.[5] ResearchGate.[5] Link

  • BenchChem. (2025). Synthesis of Peptides Containing 4-Methylphenylalanine (Analogous Protocol). BenchChem Technical Support. Link

  • University of California, Irvine. (2024). Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory. Link

Sources

Method

Application Note: Optimizing Expression Systems for p-Ethylphenylalanine Incorporation in E. coli

Abstract & Introduction The site-specific incorporation of p-ethylphenylalanine (pEtPhe) into proteins offers a unique chemical handle for probing hydrophobic packing interactions, enhancing protein stability, or serving...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The site-specific incorporation of p-ethylphenylalanine (pEtPhe) into proteins offers a unique chemical handle for probing hydrophobic packing interactions, enhancing protein stability, or serving as a non-perturbing structural probe in NMR studies. Unlike polar or reactive non-canonical amino acids (ncAAs), pEtPhe is chemically inert and mimics the steric bulk of tyrosine without the hydrogen-bonding hydroxyl group.

Achieving high-yield incorporation of pEtPhe in Escherichia coli is challenging due to two primary factors:

  • Synthetase Specificity: The need for an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) that discriminates pEtPhe from endogenous Phenylalanine (Phe) and Tyrosine (Tyr).

  • Release Factor Competition: The competition between the suppressor tRNA and Release Factor 1 (RF1) at the amber stop codon (UAG), which often leads to truncated protein products.

This guide details an optimized protocol utilizing the Recoded E. coli strain C321.ΔA and the pEVOL vector system to maximize full-length protein yield and incorporation fidelity.

The Orthogonal Translation System

To incorporate pEtPhe, we utilize a "bump-hole" strategy evolved from the Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair.

Mechanism of Action

The system relies on an orthogonal pair that does not cross-react with E. coli endogenous machinery:

  • Orthogonal tRNA (

    
    ):  An engineered MjtRNA with a CUA anticodon that recognizes the UAG amber stop codon.
    
  • Evolved Synthetase (pEtPheRS): An MjTyrRS variant with active site mutations (typically at residues Tyr32, Glu107, Asp158, Ile159, and Leu162) to accommodate the ethyl group while rejecting native amino acids.

Pathway Visualization

The following diagram illustrates the competition-free incorporation pathway in the C321.ΔA strain.

GCE_Mechanism pEtPhe p-Ethylphenylalanine (Media Supplement) pEtPheRS pEtPheRS (Orthogonal Synthetase) pEtPhe->pEtPheRS Binding Charged_tRNA pEtPhe-tRNA(CUA) pEtPheRS->Charged_tRNA Aminoacylation tRNA Ortho-tRNA(CUA) tRNA->pEtPheRS Ribosome Ribosome (Translation) Charged_tRNA->Ribosome Decoding UAG Protein Full-Length Protein (pEtPhe Incorporated) Ribosome->Protein Elongation Truncation Truncated Protein Ribosome->Truncation Termination mRNA mRNA (UAG Codon) mRNA->Ribosome RF1 Release Factor 1 (DELETED in C321.ΔA) RF1->Ribosome Competition (BLOCKED)

Figure 1: Mechanism of pEtPhe incorporation. In C321.ΔA, the absence of RF1 ensures the ribosome exclusively accepts the charged orthogonal tRNA at the UAG codon.

Host Strain & Vector Selection

Selecting the correct chassis is critical for pEtPhe, as its hydrophobicity can induce stress responses.

Strain Comparison
FeatureBL21(DE3) C321.ΔA (Recommended)
Genotype B strain, deficient in Lon/OmpT proteases.Derived from MG1655.[1][2][3] PrfA (RF1) deleted . 321 UAG codons recoded to UAA.
UAG Handling UAG is a Stop signal.[2][3][4] Competition between tRNA and RF1.UAG is a "Blank" codon.[1] No competition.
Yield Potential Low to Medium (high truncation risk).High (near-native yields for single sites).
Fidelity ~85-95% (RF1 readthrough issues).>99% (No RF1 termination).
Vector Architecture

Use a Two-Plasmid System to decouple orthogonal machinery expression from the target gene.

  • pEVOL-pEtPheRS: Carries two copies of the synthetase gene (one constitutive, one inducible araBAD) and the tRNA cassette. This ensures high intracellular concentration of the synthetase.

  • pET-Target (or pBAD-Target): Carries the Gene of Interest (GOI) with a TAG mutation at the desired site.

    • Note: If using C321.ΔA (which often lacks T7 polymerase unless specifically modified, e.g., C321.ΔA.exp), ensure your target plasmid uses a promoter compatible with the strain (e.g., T5, Tac, or Arabinose if not conflicting with pEVOL). Standard C321.ΔA requires T7 polymerase induction or a non-T7 plasmid.

Experimental Protocol

Phase 1: Preparation of pEtPhe Stock Solution

p-Ethylphenylalanine is hydrophobic and poorly soluble in neutral aqueous media.

  • Weigh out p-ethylphenylalanine (typically supplied as HCl salt or free base).

  • Dissolve in 0.1 M NaOH or 100% DMSO to create a 100 mM stock.

    • Recommendation: Use NaOH for bacterial cultures to minimize solvent toxicity, but ensure immediate dilution into media to prevent precipitation.

  • Filter sterilize (0.22 µm). Prepare fresh or store at -20°C for <2 weeks.

Phase 2: Transformation & Culture

Workflow Diagram:

Workflow Start Co-transform C321.ΔA (pEVOL + pTarget) Plate Plate on LB + Abx + 1% Glucose (Glucose suppresses leaky induction) Start->Plate Inoculate O/N Culture (Non-inducing) Plate->Inoculate Dilute Dilute 1:100 into Fresh Media (2xYT or TB recommended) Inoculate->Dilute Growth Grow to OD600 = 0.5 - 0.6 Dilute->Growth Add_ncAA Add pEtPhe (1mM final) Wait 15 mins Growth->Add_ncAA Induce Induce Expression (L-Ara + IPTG) Add_ncAA->Induce Harvest Harvest after 12-16h at 25°C Induce->Harvest

Figure 2: Step-by-step expression workflow. Note the specific addition of ncAA prior to induction.

Phase 3: Detailed Expression Steps
  • Inoculation: Inoculate a single colony into 10 mL 2xYT media containing appropriate antibiotics (e.g., Chloramphenicol for pEVOL, Ampicillin/Kan for Target) and 1% Glucose . Incubate overnight at 37°C.

    • Why Glucose? It represses the araBAD promoter via catabolite repression, preventing metabolic burden from leaky synthetase expression before the main culture.

  • Scale-Up: Dilute the overnight culture 1:100 into 500 mL fresh 2xYT or Terrific Broth (TB). TB is preferred for higher cell densities.

  • Growth: Incubate at 37°C, 250 rpm until OD600 reaches 0.5–0.6 .

  • ncAA Addition: Add the pEtPhe stock solution to a final concentration of 1 mM .

    • Critical Step: Allow cells to incubate with the amino acid for 15–20 minutes before adding the inducer. This allows the orthogonal tRNA to be fully charged and ready when mRNA transcription begins.

  • Induction:

    • Add L-Arabinose (0.2% w/v) to induce pEtPheRS.

    • Add IPTG (0.5 mM - 1 mM) to induce the Target Protein.

  • Expression: Lower temperature to 25°C and shake for 16–20 hours.

    • Why Lower Temp? Hydrophobic ncAAs can cause protein aggregation. Lower temperatures favor proper folding.

Phase 4: Purification

Purify using standard affinity chromatography (e.g., Ni-NTA).

  • Wash Step: Include a high-stringency wash (e.g., 50 mM Imidazole, 500 mM NaCl) to remove non-specifically bound chaperones, which are often upregulated during GCE.

Validation & Quality Control

SDS-PAGE is insufficient to confirm incorporation because the mass shift of pEtPhe vs. Phe/Tyr is small (~28 Da vs Phe) and may not cause a visible gel shift.

Intact Mass Spectrometry (Gold Standard)

You must validate using ESI-MS (Electrospray Ionization Mass Spectrometry) on the intact protein.

  • Expected Mass Calculation:

    • pEtPhe Residue Mass: ~175.2 Da

    • Phe Residue Mass: ~147.2 Da

    • Mass Shift: Look for a +28 Da shift relative to a Phenylalanine control, or a shift relative to the WT sequence.

Control Experiments

To verify orthogonality, run parallel small-scale expressions:

  • Positive Control: Plasmid with WT gene (no TAG).

  • Negative Control: Plasmid with TAG gene + Synthetase, but NO pEtPhe added to media.

    • Result: In C321.ΔA, this should yield zero full-length protein. If protein is observed, the synthetase is promiscuous (incorporating Phe/Tyr) or there is contamination.

Troubleshooting

IssueProbable CauseSolution
Low Yield Toxicity of pEtPhe or metabolic burden.Reduce pEtPhe to 0.5 mM. Switch to TB media. Ensure pH is buffered (pEtPhe addition can alter pH).
Precipitation in Media pH shock upon addition.Dissolve pEtPhe in 1M NaOH, but dilute 1:10 in water before adding to culture. Add slowly to vigorous agitation.
Background Expression (in -ncAA control) Synthetase promiscuity.The pEtPheRS might be accepting Phe. Re-transform with a more specific variant (e.g., confirm mutations).
Truncated Protein RF1 competition (if not using C321).[3]Switch to C321.ΔA strain immediately.

References

  • Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. [Link]

    • Found
  • Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science. [Link]

    • Describes the evolution of MjTyrRS variants for bulky hydrophobic amino acids.
  • Young, T. S., & Schultz, P. G. (2010). Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon. Journal of Biological Chemistry. [Link]

    • Comprehensive review of GCE methodology and synthetase evolution.
  • Amiram, M., et al. (2015). Evolution of translation machinery in recoded bacteria enables multi-site incorporation of nonstandard amino acids. Nature Biotechnology. [Link]

    • Demonstrates high-yield incorpor

Sources

Application

Enzymatic resolution of racemic 2-amino-3-(4-ethylphenyl)propanoic acid

. ## Application Note: Enzymatic Resolution of Racemic 2-amino-3-(4-ethylphenyl)propanoic Acid Introduction Enantiomerically pure α-amino acids are critical building blocks in the synthesis of a wide array of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

. ## Application Note: Enzymatic Resolution of Racemic 2-amino-3-(4-ethylphenyl)propanoic Acid

Introduction

Enantiomerically pure α-amino acids are critical building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] The specific stereochemistry of these molecules dictates their biological activity, making the separation of racemic mixtures a crucial step in drug development and manufacturing. 2-amino-3-(4-ethylphenyl)propanoic acid, a non-canonical amino acid, presents a similar challenge. This application note provides a detailed guide to the enzymatic resolution of its racemic form, leveraging the high selectivity of lipases to achieve high enantiomeric excess.

Enzymatic resolution has emerged as a sustainable and efficient alternative to traditional chemical methods for producing enantiopure compounds.[2] Biocatalysis, particularly through the use of enzymes like lipases, offers mild reaction conditions, high stereoselectivity, and a reduced environmental footprint.[4][5] This protocol will focus on the kinetic resolution of a racemic ester of 2-amino-3-(4-ethylphenyl)propanoic acid via enantioselective hydrolysis catalyzed by an immobilized lipase.

Principle of the Method

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation. In this application, a racemic mixture of the methyl ester of 2-amino-3-(4-ethylphenyl)propanoic acid is subjected to hydrolysis by a lipase. Lipases, a class of hydrolases, can exhibit high enantioselectivity, preferentially catalyzing the hydrolysis of one enantiomer of the ester to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted.[6][7]

The resulting mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester. These two compounds, now having different chemical properties (acid vs. ester), can be readily separated using standard chemical techniques such as liquid-liquid extraction.

Experimental Workflow

The overall process for the enzymatic resolution is depicted below. It involves the synthesis of the racemic ester, followed by the key enzymatic resolution step, and finally the separation and analysis of the resulting enantiomers.

Enzymatic Resolution Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Analysis Racemic_Acid Racemic 2-amino-3-(4-ethylphenyl)propanoic acid Esterification Esterification (e.g., with Methanol/H+) Racemic_Acid->Esterification Racemic_Ester Racemic Methyl Ester Esterification->Racemic_Ester Reaction Enantioselective Hydrolysis (Aqueous Buffer) Racemic_Ester->Reaction Enzyme Immobilized Lipase (e.g., Candida antarctica Lipase B) Enzyme->Reaction Mixture Mixture: (S)-Acid + (R)-Ester (or vice versa) Reaction->Mixture Extraction Liquid-Liquid Extraction (pH adjustment) Mixture->Extraction Separated_Acid Enantiopure Acid Extraction->Separated_Acid Separated_Ester Enantiopure Ester Extraction->Separated_Ester Analysis Chiral HPLC Analysis Separated_Acid->Analysis Hydrolysis Hydrolysis of Ester Separated_Ester->Hydrolysis Final_Acid Other Enantiomer of Acid Hydrolysis->Final_Acid Final_Acid->Analysis

Figure 1: Overall workflow for the enzymatic resolution of racemic 2-amino-3-(4-ethylphenyl)propanoic acid.

Materials and Reagents

ReagentSupplierGrade
Racemic 2-amino-3-(4-ethylphenyl)propanoic acidSigma-Aldrich≥98%
Immobilized Lipase B from Candida antarctica (CALB)Novozym® 435 or equivalentBiocatalysis grade
MethanolFisher ScientificAnhydrous, ≥99.8%
Thionyl chlorideAcros Organics99.5%
Sodium Bicarbonate (NaHCO₃)EMD MilliporeACS Reagent
Sodium Hydroxide (NaOH)J.T. BakerACS Reagent
Hydrochloric Acid (HCl)VWR Chemicals37%
Diethyl EtherMacron Fine ChemicalsACS Reagent
Phosphate Buffer (pH 7.0)In-house preparation-
Chiral HPLC Column (e.g., Chiralpak AD-H)DaicelAnalytical
HexaneHoneywellHPLC Grade
IsopropanolAvantorHPLC Grade

Protocols

Part 1: Synthesis of Racemic Methyl 2-amino-3-(4-ethylphenyl)propanoate

Rationale: The enzymatic resolution is performed on the ester derivative of the amino acid. Esterification increases the substrate's compatibility with the active site of many lipases and provides a functional group for selective hydrolysis.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g of racemic 2-amino-3-(4-ethylphenyl)propanoic acid in 100 mL of anhydrous methanol.

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add 5.0 mL of thionyl chloride dropwise to the stirring suspension.

    • Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is efficient for amino acid esterification.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the resulting solid in 100 mL of deionized water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic methyl ester.

Part 2: Enzymatic Kinetic Resolution

Rationale: This step leverages the enantioselectivity of the lipase to selectively hydrolyze one enantiomer of the racemic ester. Immobilized enzymes are used to simplify catalyst recovery and reuse.[5][8]

  • Reaction Setup: To a 250 mL Erlenmeyer flask, add 5.0 g of the racemic methyl 2-amino-3-(4-ethylphenyl)propanoate and 100 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add 500 mg of immobilized Candida antarctica Lipase B (CALB).

    • Expertise Note: CALB is a robust and highly selective lipase for a wide range of substrates, making it a good starting point for resolution of novel amino acid esters.[9]

  • Incubation: Place the flask in an orbital shaker set at 37 °C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 2 hours). Analyze the aliquots by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

    • Trustworthiness: The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the produced acid.[10]

Enzymatic Hydrolysis cluster_racemic cluster_products R_Ester (R)-Ester Enzyme Lipase R_Ester->Enzyme Slow reaction S_Ester (S)-Ester S_Ester->Enzyme Fast reaction S_Acid (S)-Acid Enzyme->S_Acid Hydrolysis R_Ester_unreacted (R)-Ester (unreacted)

Figure 2: Schematic of the lipase-catalyzed enantioselective hydrolysis.

Part 3: Separation of Enantiomers

Rationale: The product of the enzymatic resolution is a mixture of an amino acid (the hydrolyzed enantiomer) and an amino ester (the unreacted enantiomer). Their different chemical properties allow for separation by extraction at different pH values.

  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with buffer and stored for reuse.

  • Acidification: Transfer the filtrate to a separatory funnel and adjust the pH to ~2.0 with 1 M HCl. This protonates the carboxylic acid group of the hydrolyzed enantiomer.

  • Extraction of Ester: Extract the acidified aqueous solution three times with 50 mL portions of diethyl ether. The unreacted amino ester will be extracted into the organic phase.

  • Isolation of Ester: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

  • Basification and Isolation of Acid: Adjust the pH of the remaining aqueous layer to the isoelectric point of the amino acid (approximately pH 6) with 1 M NaOH. The amino acid will precipitate out of the solution.

  • Collection of Acid: Collect the precipitated amino acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Part 4: Analysis by Chiral HPLC

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the separated products.[11][12]

  • Mobile Phase: Prepare a mobile phase of Hexane:Isopropanol (90:10 v/v).

  • Sample Preparation: Prepare samples of the starting racemic ester, the recovered ester, and the recovered acid (after re-esterification for analysis on the same column) at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Temperature: 25 °C

  • Analysis: Inject the samples and determine the retention times for each enantiomer. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.

Expected Results

The enzymatic resolution of racemic methyl 2-amino-3-(4-ethylphenyl)propanoate using immobilized CALB is expected to yield the (S)-acid and the (R)-ester with high enantiomeric excess.

ParameterExpected Value
Optimal Conversion~50%
Enantiomeric Excess (e.e.) of Acid>95%
Enantiomeric Excess (e.e.) of Ester>95%
Enantioselectivity (E-value)>100

Troubleshooting

IssuePossible CauseSuggested Solution
Low conversion rateInactive enzyme, suboptimal pH or temperature.Verify enzyme activity with a standard substrate. Optimize pH and temperature for the specific lipase.
Low enantioselectivityEnzyme is not selective for the substrate.Screen a panel of different lipases or proteases. Consider modifying the ester group (e.g., ethyl, butyl).
Difficulty in separating productsIncomplete pH adjustment during extraction.Use a calibrated pH meter to ensure accurate pH values for the separation steps.
Poor peak resolution in HPLCInappropriate mobile phase composition or column.Optimize the mobile phase (e.g., change the hexane/isopropanol ratio). Try a different chiral stationary phase.

Conclusion

This application note provides a robust and detailed protocol for the enzymatic resolution of racemic 2-amino-3-(4-ethylphenyl)propanoic acid. By employing the high enantioselectivity of lipases, it is possible to obtain both enantiomers in high purity. This biocatalytic approach offers a green and efficient alternative to conventional chemical resolution methods, making it highly suitable for applications in pharmaceutical and fine chemical synthesis.

References

  • MDPI. (2020). One-Pot Biocatalytic Preparation of Enantiopure Unusual α-Amino Acids from α-Hydroxy Acids via a Hydrogen-Borrowing Dual-Enzyme Cascade. [Link]

  • PubMed. (2018). Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System. [Link]

  • PMC. (Date not available). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • ResearchGate. (Date not available). Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. [Link]

  • PubMed. (Date not available). Kinetic resolution of amino acid esters catalyzed by lipases. [Link]

  • MDPI. (2023). Immobilization of Lipases Using Poly(vinyl) Alcohol. [Link]

  • International Journal of Environment, Agriculture and Biotechnology. (2023). Lipases: Sources, immobilization techniques, and applications. [Link]

  • MDPI. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. [Link]

  • Pearson+. (2024). How might you separate enantiomers of 2-phenylpropionic acid?. [Link]

  • PMC. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. [Link]

  • Indian Academy of Sciences. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). [Link]

  • Google Patents. (Date not available).
  • ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. [Link]

  • PMC. (Date not available). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • SciSpace. (Date not available). Processes to separate enantiomers. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemistry Steps. (Date not available). Resolution (Separation) of Enantiomers. [Link]

  • Google Patents. (Date not available). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

Sources

Method

Preparation of Boc-2-amino-3-(4-ethylphenyl)propanoic acid for liquid phase synthesis

Executive Summary This technical guide details the laboratory-scale synthesis and purification of Boc-2-amino-3-(4-ethylphenyl)propanoic acid (Boc-L-4-ethylphenylalanine). While commercially available, in-house preparati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the laboratory-scale synthesis and purification of Boc-2-amino-3-(4-ethylphenyl)propanoic acid (Boc-L-4-ethylphenylalanine). While commercially available, in-house preparation is often required to ensure specific impurity profiles compatible with Liquid Phase Peptide Synthesis (LPPS) . Unlike Solid Phase Peptide Synthesis (SPPS), LPPS lacks the extensive wash steps that remove soluble impurities; therefore, the starting material must be free of isomeric contaminants (D-enantiomers) and truncated side-products.

This protocol utilizes a robust Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution . This route is selected over asymmetric hydrogenation for its operational simplicity, cost-effectiveness, and the ability to recover and recycle the D-isomer, making it ideal for multigram-to-kilogram scale-up.

Strategic Retro-Analysis

The synthesis is designed to build the carbon skeleton first, then establish chirality via biocatalysis.

  • Scaffold Construction: Condensation of 4-ethylbenzaldehyde with N-acetylglycine.

  • Reduction: Catalytic hydrogenation of the dehydro-intermediate to the racemic N-acetyl-amino acid.

  • Chiral Resolution: Hog Kidney Acylase I selectively hydrolyzes the L-amide bond.

  • Protection: Installation of the tert-butyloxycarbonyl (Boc) group under controlled pH to prevent oligomerization.

SynthesisFlow Start 4-Ethylbenzaldehyde + N-Acetylglycine Azlactone Azlactone Intermediate (4-ethylbenzylidene-2-methyloxazol-5-one) Start->Azlactone Ac2O, NaOAc (Erlenmeyer-Plöchl) Dehydro Dehydro-Amino Acid (Ring Opening) Azlactone->Dehydro Hydrolysis Racemate N-Acetyl-DL-4-ethylphenylalanine (Racemic Mixture) Dehydro->Racemate H2, Pd/C Resolution Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Resolution Biocatalysis L_Free L-4-Ethylphenylalanine (Free Amino Acid) Resolution->L_Free L-Selective Hydrolysis D_Acetyl N-Acetyl-D-4-ethylphenylalanine (Recycle Stream) Resolution->D_Acetyl Unreacted Final Boc-L-4-Ethylphenylalanine (Target for LPPS) L_Free->Final Boc2O, NaOH D_Acetyl->Racemate Racemization (Optional Recycle)

Figure 1: Synthetic workflow for Boc-L-4-ethylphenylalanine via enzymatic resolution.

Detailed Protocols

Phase 1: Scaffold Synthesis (Azlactone Formation)

The hydrophobicity of the 4-ethyl group facilitates precipitation, but moisture control is critical to prevent premature ring opening.

  • Reagents: 4-Ethylbenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.6 eq), Acetic Anhydride (3.0 eq).

  • Solvent: Acetic Anhydride (acts as solvent).

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), combine 4-ethylbenzaldehyde, N-acetylglycine, and sodium acetate.

  • Reaction: Add acetic anhydride. Heat the mixture gently with a mantle until the solution becomes clear (approx. 100°C), then reflux for 1-2 hours. The solution typically turns yellow/orange.

  • Precipitation: Cool the mixture to room temperature, then place in a refrigerator (4°C) overnight. A heavy precipitate of the azlactone (4-(4-ethylbenzylidene)-2-methyloxazol-5-one) will form.

  • Isolation: Filter the cold crystalline mass. Wash with cold water (to remove NaOAc) and cold ethanol (to remove unreacted aldehyde).

  • Hydrolysis (Ring Opening): Suspend the azlactone in a mixture of acetone/water (1:1) and reflux for 3 hours. The ring opens to form α-acetamido-4-ethylcinnamic acid . Evaporate acetone and acidify with HCl to precipitate the product. Filter and dry.[1]

Critical Checkpoint: Verify the disappearance of the azlactone carbonyl stretch (~1780 cm⁻¹) via IR or TLC.

Phase 2: Hydrogenation to Racemate
  • Reagent: α-Acetamido-4-ethylcinnamic acid.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.[1][2]

Step-by-Step:

  • Dissolve the dehydro-compound in methanol.

  • Add Pd/C catalyst under an inert atmosphere (N₂).

  • Hydrogenate at 40-50 psi H₂ pressure in a Parr shaker for 4-6 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to yield N-acetyl-DL-4-ethylphenylalanine .

  • Purification: Recrystallize from water/ethanol if the crude is colored.

Phase 3: Enzymatic Resolution (The Chirality Step)

This is the most critical step for LPPS quality. Acylase I is specific for the L-isomer.

  • Substrate: N-Acetyl-DL-4-ethylphenylalanine.

  • Enzyme: Acylase I (Hog Kidney, lyophilized powder).

  • Buffer: 0.1 M Phosphate buffer (or distilled water adjusted with LiOH/NH₄OH).

  • Target pH: 7.5 – 8.0.

Step-by-Step:

  • Solubilization: Suspend the racemic acetyl-amino acid in distilled water (approx. 0.5 M concentration). Adjust pH to 7.5 using 2M LiOH or NH₄OH. Note: LiOH is preferred over NaOH if solubility is an issue, as lithium salts of acetyl-AAs are often more soluble.

  • Enzyme Addition: Add Acylase I (approx. 10-20 mg per gram of substrate).

  • Incubation: Incubate at 37°C with gentle stirring for 24-48 hours. Monitor pH; if it drops below 7.0 due to free acid formation, re-adjust to 7.5.

  • Termination: Acidify the reaction mixture to pH 5.0 with acetic acid. Add activated charcoal and heat to 60°C for 10 mins (deactivates enzyme and decolorizes). Filter through Celite.

  • Separation:

    • Acidify filtrate further to pH 1.5 with 6N HCl.

    • Extraction: Extract the unreacted N-acetyl-D-4-ethylphenylalanine with Ethyl Acetate (3x). Keep the aqueous layer!

    • Isolation of L-Isomer: The aqueous layer contains the L-4-ethylphenylalanine hydrochloride . Neutralize to pH 6.0 (isoelectric point) to precipitate the free amino acid. Filter, wash with cold water, and dry.

ResolutionLogic cluster_products Reaction Products Racemate Racemic Mixture (N-Acetyl-DL-AA) Enzyme Acylase I (pH 7.5, 37°C) Racemate->Enzyme L_Free L-AA (Free Amine) + Acetic Acid Enzyme->L_Free D_Acetyl N-Acetyl-D-AA (Unchanged) Enzyme->D_Acetyl Separation Acidify to pH 1.5 Extract with EtOAc L_Free->Separation D_Acetyl->Separation Aqueous Aqueous Phase (Contains L-AA) Separation->Aqueous Soluble Organic Organic Phase (Contains D-Acetyl-AA) Separation->Organic Extracts

Figure 2: Mechanism of enzymatic resolution and separation logic.

Phase 4: Boc Protection

For LPPS, the Boc group must be installed quantitatively.

  • Reagents: L-4-Ethylphenylalanine, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane.

Step-by-Step:

  • Dissolve L-4-ethylphenylalanine in a mixture of Water/Dioxane (1:1).

  • Add 1N NaOH (1.1 eq) to form the sodium salt.

  • Cool to 0°C. Add Boc₂O (1.2 eq) dropwise.

  • Allow to warm to room temperature and stir overnight. Maintain pH ~9-10 by periodic addition of NaOH if necessary (Boc₂O hydrolysis consumes base).

  • Workup:

    • Evaporate Dioxane under reduced pressure.

    • Wash the aqueous residue with Ether (removes unreacted Boc₂O).

    • Acidify the aqueous phase carefully with cold 1N KHSO₄ or HCl to pH 2-3. Caution: CO₂ evolution.

    • Extract the product into Ethyl Acetate.

    • Dry over MgSO₄ and concentrate.

  • Crystallization: Crystallize from Ethyl Acetate/Hexane.

Quality Control & Analytics

For Liquid Phase synthesis, the following specifications are mandatory:

TestMethodAcceptance CriteriaRationale
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.5%Impurities accumulate in LPPS.
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99.5% eePrevents diastereomer formation in peptides.
Identity 1H-NMR (DMSO-d6)ConformsVerify 4-ethyl signals (triplet/quartet).
Free Amine Ninhydrin TestNegativeConfirms complete Boc protection.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield in Resolution pH drift during incubation.Use stronger buffer or auto-titrator to maintain pH 7.5.
Product Oiling Out Residual Dioxane or Boc₂O.Ensure thorough ether wash of alkaline phase before acidification.
Racemization Overheating during Azlactone hydrolysis.Strictly control temp (<100°C) or use milder enzymatic hydrolysis if possible.

References

  • Erlenmeyer-Plöchl Synthesis: Plöchl, J. (1884).[3][4] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft, 17(2), 1616–1624.

  • Enzymatic Resolution: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. Wiley.
  • Boc Protection Protocol: Keller, O., et al. (1975). "Preparation of N-tert-butyloxycarbonyl-amino acids". Organic Syntheses, 55, 114.

  • Liquid Phase Peptide Synthesis Requirements: Andersson, L., et al. (2000). "Large-scale synthesis of peptides". Biopolymers, 55(3), 227-250.

  • Acylase I Specificity: Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I". Journal of the American Chemical Society, 111(16), 6354–6364.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-amino-3-(4-ethylphenyl)propanoic acid in cell culture media

Topic: Improving solubility of 2-amino-3-(4-ethylphenyl)propanoic acid in cell culture media Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals Welcome to the Advanced Applications S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 2-amino-3-(4-ethylphenyl)propanoic acid in cell culture media Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals

Welcome to the Advanced Applications Support Hub. You are likely accessing this guide because you are observing precipitation, crystallization, or inconsistent cellular uptake when working with 2-amino-3-(4-ethylphenyl)propanoic acid (hereafter referred to as 4-Et-Phe ).

This molecule presents a classic "hydrophobic non-canonical amino acid" challenge: it possesses the zwitterionic charge properties of phenylalanine but with significantly increased lipophilicity due to the para-ethyl substitution.

This guide prioritizes physiological compatibility . We avoid aggressive solvents that compromise cell viability, focusing instead on pH manipulation and carrier molecules.

Part 1: Diagnostic & Strategy Selector

Before preparing your stock solution, determine your constraint using the logic flow below. 4-Et-Phe has a predicted isoelectric point (pI) near 5.5. At physiological pH (7.4), it exists largely as a zwitterion, which is often the least soluble form for amino acids.

Visualizing the Solubilization Strategy

The following decision tree outlines the optimal workflow based on your required final concentration and assay sensitivity.

SolubilityStrategy Start Start: Define Requirement ConcCheck Final Conc. in Media? Start->ConcCheck LowConc < 1 mM ConcCheck->LowConc Low Requirement HighConc > 1 mM ConcCheck->HighConc High Requirement MethodA Method A: Alkaline Stock (NaOH Dissolution) LowConc->MethodA Preferred (Non-Toxic) MethodB Method B: DMSO Stock (Organic Co-solvent) LowConc->MethodB Alternative (If pH sensitive) MethodC Method C: Carrier Complex (Cyclodextrin) HighConc->MethodC Prevents Crash-out Check Verify: No Precipitate MethodA->Check Check pH of Media MethodB->Check Max 0.5% v/v DMSO

Figure 1: Decision matrix for selecting the appropriate solubilization method based on concentration requirements and experimental constraints.

Part 2: Technical Protocols
Method A: The Alkaline Shift (Gold Standard)

Why this works: Amino acids are amphoteric. By raising the pH of the stock solution well above the pI (to pH > 10), we deprotonate the ammonium group (


), converting the molecule into a net negative anion. This ionic form is highly water-soluble.

Applicability: Best for standard cell culture where a slight buffer shift can be accommodated.

Protocol:

  • Calculate: Determine the mass needed for a 100 mM stock solution .

  • Solvent Preparation: Prepare 0.5 M NaOH (sterile filtered). Do not use PBS or media for the initial dissolution; the salts will encourage precipitation.

  • Dissolution: Add the 4-Et-Phe powder to the 0.5 M NaOH. Vortex vigorously. The solution should clarify instantly.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Nylon filters can bind hydrophobic molecules; PES is preferred.

  • Dilution (The Critical Step):

    • Add the alkaline stock dropwise to your cell culture media while swirling.

    • Buffering Check: Most media (DMEM/RPMI) contain HEPES or Bicarbonate. However, adding significant NaOH can shift the pH.

    • Validation: If the media turns purple (Phenol Red indicator), the pH is too high. Back-titrate with 1N HCl or allow the incubator's CO2 atmosphere to equilibrate the pH (if using bicarbonate buffer) before adding cells.

Method B: DMSO Co-Solvent

Why this works: DMSO disrupts the hydrophobic interactions of the ethyl-phenyl group. Risk: DMSO is cytotoxic.[1] Most cell lines tolerate up to 0.5% v/v, but sensitive lines (iPSCs, primary neurons) may react at 0.1%.

Protocol:

  • Dissolve: Prepare a 200 mM stock in anhydrous, sterile DMSO (Sigma Hybridoma grade or equivalent).

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaws, which introduce moisture and cause crystallization.

  • Application:

    • To achieve 1 mM final concentration: Add 5 µL of stock per 1 mL of media (0.5% DMSO final).

    • Mixing: Do not add DMSO stock directly to the cell monolayer. Pre-mix it into a specialized aliquot of warm media, ensure it is dissolved, and then apply to cells.

Method C: Cyclodextrin Complexation (Advanced)

Why this works: If Method A causes pH stress and Method B causes toxicity, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic ethyl-phenyl tail of your molecule inserts into the cyclodextrin "donut" cavity, shielding it from water while the outer shell remains soluble.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add 4-Et-Phe to this solution.

  • Sonication: Sonicate in a water bath at 37°C for 10–20 minutes. The energy helps the amino acid enter the cyclodextrin cavity.

  • Filter sterilize (0.22 µm).

  • This complex can usually be added to media at high concentrations without precipitation.

Part 3: Data & Limits

Solubility & Toxicity Thresholds

ParameterMethod A (NaOH)Method B (DMSO)Method C (Cyclodextrin)
Max Stock Conc. ~100 - 200 mM> 500 mM~50 mM (complex limited)
Cell Tolerance High (if pH balanced)Low (< 0.5% v/v)Very High
Stability Make fresh (oxidation risk)Stable at -20°CStable at 4°C
Risk Factor pH ShockCytotoxicity / Membrane PermeabilityCost / Interference with hydrophobic drugs
Part 4: Troubleshooting "Crash Out" (Precipitation)

A common issue is the "Crash Out" phenomenon: the stock is clear, but upon adding to the media, a white cloud forms.

The Mechanism: When you dilute the alkaline stock (Method A) or DMSO stock (Method B) into neutral media (pH 7.4), the local environment around the amino acid changes instantly. The molecule reverts to its zwitterionic form (net charge ~0) or loses the organic solvent shield. If the concentration exceeds the intrinsic solubility of the zwitterion, it crystallizes.

CrashOutMechanism Stock Stock Solution (High pH or High DMSO) Mixing Mixing Interface (Rapid Environment Change) Stock->Mixing Dropwise Addition Media Bulk Media (pH 7.4, Aqueous) Mixing->Media Precip Precipitation (Zwitterion Crash) Media->Precip If [Conc] > Solubility Limit Soluble Stable Solution Media->Soluble If [Conc] < Solubility Limit

Figure 2: The mechanism of precipitation during dilution. Rapid mixing is required to bypass the nucleation phase of crystallization.

Fixing Crash Out:

  • Pre-warm Media: Cold media accelerates precipitation. Warm media to 37°C before addition.

  • Vortex While Adding: Create a vortex in the media tube while adding the stock dropwise. This rapidly disperses the stock, preventing local high-concentration zones where crystals nucleate.

  • Reduce Serum: Serum proteins (BSA/FBS) can bind hydrophobic amino acids. While this usually helps solubility, occasionally it causes aggregation.[2] If issues persist, try dissolving in serum-free media first, then adding serum.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave the 4-Et-Phe stock solution? A: No. Autoclaving can cause thermal degradation, especially of the ethyl side chain or racemization of the L-isomer. Always use 0.22 µm PES filtration.

Q: My cells are detaching after adding the DMSO stock. Why? A: You likely exceeded the DMSO tolerance. Even if the final concentration is 0.5%, adding a "bolus" of 100% DMSO directly to the dish hits the cells with a shockwave of pure solvent before it mixes. Always pre-mix the compound into a small volume of media (e.g., 1 mL) before adding it to the main culture dish.

Q: How do I verify the concentration if I suspect precipitation? A: Centrifuge a sample of your media at high speed (10,000 x g) for 5 minutes. Analyze the supernatant via HPLC or UV-Vis spectrophotometry (absorbance at ~257 nm, typical for phenylalanine derivatives, though specific extinction coefficient should be determined) to compare against a known standard curve.

References
  • PubChem. (n.d.). 2-Amino-3-(4-ethylphenyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). DMSO Toxicity in Cell Culture Discussion. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Ethylphenylalanine (4-Et-Phe) Coupling Integrity

Subject: Preventing Racemization of 4-Ethylphenylalanine during Peptide Synthesis Ticket ID: #RC-4EtPhe-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Mission Statement You are encountering stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Racemization of 4-Ethylphenylalanine during Peptide Synthesis Ticket ID: #RC-4EtPhe-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Mission Statement

You are encountering stability issues with 4-ethylphenylalanine (4-Et-Phe) . Due to the electron-withdrawing nature of the aromatic ring combined with the steric bulk of the para-ethyl group, this residue is susceptible to racemization (loss of chirality at the


-carbon) during activation and coupling.

This guide provides a self-validating workflow to maintain enantiomeric purity (>99.5% L-isomer).

Module 1: The Diagnostic (Why is this happening?)

Question: Why does 4-Et-Phe racemize more easily than Alanine or Leucine?

Answer: Racemization is primarily driven by the acidity of the


-proton.[1] In 4-Et-Phe, the aromatic ring acts as an electron sink (inductive effect), making the 

-proton more acidic and easier to remove by a base.

Once the amino acid is activated (converted to an active ester), it faces two fates:[2][3]

  • Coupling (Desired): Rapid attack by the amine of the incoming chain.

  • Oxazolone Formation (Undesired): The carbonyl oxygen of the amide backbone attacks the activated carbonyl, forming a 5-membered oxazolone (azlactone) ring. This ring is highly prone to tautomerization, which destroys the chirality.

The Steric Factor: The para-ethyl group adds steric bulk. This slows down the desired coupling reaction (


), giving the molecule more time to undergo the undesired racemization pathway (

).
Visualizing the Threat: The Oxazolone Pathway

RacemizationMechanism Start L-4-Et-Phe (Activated Ester) Oxazolone Oxazolone (Azlactone Ring) Start->Oxazolone Cyclization (Slow) Product_L L-Peptide (Desired) Start->Product_L Fast Coupling (k_couple) Amine Incoming Amine (Target) Enol Planar Enol (Achiral Intermediate) Oxazolone->Enol Base-Mediated Deprotonation Product_DL Racemic Mixture (D/L Impurity) Oxazolone->Product_DL Aminolysis Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The kinetic competition between direct coupling (Green path) and the oxazolone-mediated racemization trap (Red/Yellow path).

Module 2: Reagent Selection (The "How")

Question: Which coupling reagents should I use?

Answer: Avoid standard HBTU/HATU protocols if you are observing racemization. The high reactivity of HATU can sometimes be counterproductive if it requires a strong base (DIEA) that promotes proton abstraction.

Recommended System: DIC / Oxyma Pure [4][5]

  • Why: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is reactive enough to couple but less prone to oxazolone formation than HOBt esters. It is also non-explosive, unlike HOBt.[4][6][7]

  • Alternative: COMU .[4][6][8][9] This is a uronium-type reagent based on Oxyma. It is extremely efficient but must be used with carefully controlled bases.

Reagent Comparison Table
Reagent SystemRacemization RiskCoupling EfficiencyRecommendation
DIC / Oxyma Pure Lowest HighPrimary Choice. Best balance of safety and integrity.
COMU / Collidine LowVery HighUse for sterically difficult sequences (e.g., 4-Et-Phe to Pro).
HATU / DIEA Moderate/HighExtremeAvoid unless necessary. If used, reduce base to 0.5 eq.
HBTU / DIEA ModerateModerateNot recommended for 4-Et-Phe.

Module 3: Base Management (Critical Control Point)

Question: My protocol uses DIEA (Diisopropylethylamine). Is this safe?

Answer: No. For 4-Et-Phe, DIEA is often too strong and not sterically hindered enough. It can extract the


-proton.[1][3][4]

The Solution: TMP (2,4,6-Trimethylpyridine / Collidine) Collidine is a weaker base than DIEA and, crucially, is sterically hindered.[10] It can neutralize the acid generated during activation but cannot easily access the sterically crowded


-proton of the 4-Et-Phe to cause racemization.
Decision Logic for Base Selection

BaseSelection Q1 Is 4-Et-Phe the residue being activated? Q2 Is the coupling difficult? (e.g., onto Pro, N-Me) Q1->Q2 Yes (High Steric Bulk) Choice1 Use DIC / Oxyma (No Base Required) Q1->Choice1 Yes (Standard) Choice2 Use COMU + Collidine (TMP) Q2->Choice2 Yes Choice3 Use HATU + DIEA (High Risk - Low Temp Only) Q2->Choice3 Extreme Difficulty Only

Figure 2: Decision tree for selecting the activation/base system.

Module 4: Optimized Protocol

Protocol: Low-Racemization Coupling of Fmoc-4-Et-Phe-OH

Pre-requisites:

  • Resin: Rink Amide or Wang (swelled in DMF).

  • Temperature: Room Temperature (20-25°C) . Do not use microwave heating for this step.

Step-by-Step:

  • Dissolution:

    • Dissolve Fmoc-4-Et-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF.

    • Note: Ensure the solution is clear.

  • Activation (The "Pre-activation" Myth):

    • Add DIC (3.0 eq).[5]

    • CRITICAL: Do not pre-activate for more than 2 minutes. Long pre-activation allows the active ester to convert into the oxazolone before it even meets the resin. Add to resin immediately after mixing.

  • Coupling:

    • Add the mixture to the resin.[5][11]

    • Agitate for 60 minutes .

    • Optional: If the resin loading is high (>0.6 mmol/g), a second coupling (double coupling) is safer than one long coupling.

  • Capping:

    • Perform a standard capping step (Acetic Anhydride/Lutidine) to block any unreacted amines.

  • Deprotection (The Hidden Danger):

    • When removing the Fmoc group after 4-Et-Phe is coupled, use 0.1 M HOBt in the Piperidine/DMF solution .

    • Reason: Piperidine is a strong base and can cause racemization of the anchored C-terminal residue over time. HOBt buffers this basicity.

Module 5: Analytical Validation

Question: How do I prove I have the L-isomer?

Answer: Standard C18 HPLC will likely not separate the D- and L-isomers of 4-Et-Phe because the change in hydrophobicity is negligible.

Method 1: Marfey’s Method (FDAA)

  • Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • FDAA converts the enantiomers (D and L) into diastereomers, which have different physical properties and can be separated on a standard C18 column.

Method 2: Chiral HPLC

  • Column: Chiralpak® IA or IC (immobilized polysaccharide).

  • Mobile Phase: Hexane/IPA or MeOH/EtOH gradients.

  • Target: Baseline separation of the D- and L-Fmoc-4-Et-Phe-OH starting material to establish retention time markers.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Authority on Oxyma vs. HOBt performance.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[4][7][8][9][12] Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Foundational text on azabenzotriazole kinetics.
  • Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Bachem Technical Notes.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient and Safe Alternative to HOBt for Peptide Synthesis.[4] Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Primary valid

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Ethylphenylalanine (4-EtPhe) Expression

Topic: Troubleshooting Low Yields in Genetic Code Expansion (GCE) System: Methanocaldococcus jannaschii (Mj) Orthogonal Pair Ticket Priority: High Introduction: The Engineering Challenge You are encountering low yields w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Genetic Code Expansion (GCE) System: Methanocaldococcus jannaschii (Mj) Orthogonal Pair Ticket Priority: High

Introduction: The Engineering Challenge

You are encountering low yields with 4-ethylphenylalanine (4-EtPhe). This is a common bottleneck in Genetic Code Expansion (GCE). Unlike standard recombinant expression, you are managing two distinct kinetic competitions:

  • The Suppression Competition: The orthogonal tRNA (tRNACUA) must outcompete Release Factor 1 (RF1) at the amber stop codon (TAG).

  • The Aminoacylation Competition: The evolved synthetase (MjTyrRS variant) must charge the tRNA with 4-EtPhe efficiently while ignoring endogenous Tyrosine/Phenylalanine.

This guide deconstructs these failure modes into diagnostic modules.

Diagnostic Module 1: The "Truncation" Problem

Symptom: You see a strong band at the molecular weight of the truncated protein (terminated at the TAG site) and very little full-length protein.

Q: Why is my protein terminating early despite adding the ncAA? A: This is "RF1 Readthrough." The host's Release Factor 1 (RF1) is recognizing the UAG codon faster than your orthogonal tRNA can deliver the 4-EtPhe.

The Fix: Switch the Chassis Standard strains like BL21(DE3) contain active RF1 (encoded by prfA). For hydrophobic, bulky ncAAs like 4-EtPhe, the incorporation kinetics are often slower than natural amino acids, making RF1 competition fatal to yields.

  • Recommendation: Switch to C321.ΔA (or similar "Recoded" strains).

    • Mechanism: In C321.ΔA, all 321 genomic UAG stop codons have been mutated to UAA. The prfA gene (RF1) is deleted. This eliminates the competition entirely.

    • Impact: Yields can increase 10-fold to 50-fold compared to BL21(DE3) because every UAG codon is forced to accept the ncAA [1].

Table 1: Host Strain Selection Guide

StrainRF1 StatusRecommended For4-EtPhe Yield Potential
BL21(DE3) ActiveInitial screens, highly active ncAAs (e.g., pAzF)Low to Moderate
BL21-A1 ActiveToxic proteins (Arabinose control)Low
C321.ΔA Deleted Bulky/Difficult ncAAs (4-EtPhe) High
B-95.ΔA DeletedProteins requiring rapid growthHigh
Diagnostic Module 2: The "White Cloud" (Solubility)

Symptom: The culture media turns cloudy immediately upon adding 4-EtPhe, or you observe no incorporation despite using a good strain.

Q: How do I get 4-EtPhe into the cell? A: 4-EtPhe is hydrophobic. If it precipitates in the media, it cannot enter the cell via the non-specific aromatic amino acid permeases.

The Fix: Proper Solubilization Protocol Do not add solid powder directly to the culture.

  • Prepare a Stock: Dissolve 4-EtPhe in a minimal volume of 1M NaOH (or DMSO if acid-sensitive, though NaOH is preferred for Phenylalanine derivatives).

  • Concentration: Make a 100 mM or 200 mM stock.

  • Addition: Add dropwise to the media to a final concentration of 1 mM .

  • pH Check: The addition of NaOH can spike the media pH. If using unbuffered LB, this can kill cells. Use buffered media (e.g., 2xYT buffered with phosphate or TB).

Q: Is 1 mM enough? A: Yes. Unlike Methionine analogs (which require auxotrophic strains and media depletion), the Mj system is orthogonal. 1 mM provides a sufficient gradient for uptake without causing significant toxicity [2].

Diagnostic Module 3: The "Silent" Synthetase

Symptom: No protein is produced (neither truncated nor full-length), or yields are low even in C321.ΔA.

Q: Is my plasmid correct? A: The MjTyrRS library is vast. A synthetase evolved for p-azidophenylalanine (pAzF) or p-acetylphenylalanine (pAcF) will likely have <5% activity for 4-EtPhe due to steric clashes or lack of hydrophobic packing in the active site.

The Fix: Validate the Variant Ensure you are using a synthetase specifically polyspecific for hydrophobic para-substitutions or explicitly evolved for 4-EtPhe (often related to the "CNF-RS" or p-cyanophenylalanine variants).

  • Action: Sequence your plasmid. Verify the mutations in the active site (typically residues Tyr32, Leu65, Phe108, Gln109, Asp158, Leu162) match published variants for alkyl-phenylalanines [3].

Visualizing the Competition

The following diagram illustrates the kinetic bottleneck in BL21 vs. the open highway in C321.ΔA.

GCE_Pathway cluster_inputs Inputs cluster_cell E. coli Cytoplasm EtPhe 4-EtPhe (1mM) Synthetase MjTyrRS (Engine) EtPhe->Synthetase Uptake Plasmid Plasmid: MjTyrRS / tRNA Plasmid->Synthetase Expression tRNA Charged tRNA-CUA Synthetase->tRNA Aminoacylation Ribosome Ribosome @ UAG Codon tRNA->Ribosome Suppression (Desired) Protein_Full Full Length Protein Ribosome->Protein_Full Protein_Trunc Truncated Protein Ribosome->Protein_Trunc RF1 Release Factor 1 (The Enemy) RF1->Ribosome Termination (Competition)

Caption: Figure 1: The kinetic competition at the Ribosome. In C321.ΔA strains, the "RF1" node is removed, shifting equilibrium 100% toward Full Length Protein.

Step-by-Step Protocol: High-Yield Expression

Prerequisites:

  • Strain: C321.ΔA (Addgene #48998)

  • Plasmid: pEVOL or pUltra vector carrying the specific MjTyrRS/tRNA pair.

  • Media: 2xYT (Buffered to pH 7.4).

Protocol:

  • Inoculation: Inoculate 10 mL of 2xYT (with antibiotics) from a fresh colony. Grow overnight at 37°C.

  • Dilution: Dilute 1:100 into fresh 2xYT (e.g., 50 mL culture).

  • Growth: Shake at 37°C until OD600 reaches 0.4 - 0.5 .

    • Critical Note: Do not let OD go higher before induction. The orthogonal machinery needs time to express before the target protein overwhelms the system.

  • Induction (The "Dual-Step"):

    • Step A (Machinery): Add Arabinose (0.2%) to induce the MjTyrRS/tRNA (if using pEVOL). Incubate 30-60 mins.

    • Step B (ncAA): Add 4-EtPhe (dissolved in NaOH) to 1 mM final.

    • Step C (Target): Add IPTG (0.5 mM - 1 mM) to induce your target protein.

  • Expression Phase: Reduce temperature to 25°C or 30°C . Shake for 16-20 hours.

    • Why Lower Temp? Slower translation aids the orthogonal tRNA in finding the ribosome, reducing readthrough errors and improving solubility.

  • Harvest: Centrifuge at 5,000 x g. The pellet can be stored at -80°C.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield Check_Trunc Is protein truncated (Western Blot)? Start->Check_Trunc Yes_Trunc Yes: Truncation Check_Trunc->Yes_Trunc Band at Cutoff No_Trunc No: No Protein / Low Total Check_Trunc->No_Trunc Clean Lane RF1_Issue RF1 Competition Yes_Trunc->RF1_Issue Solubility_Issue ncAA Uptake/Solubility No_Trunc->Solubility_Issue Media Cloudy? RS_Issue Synthetase Inactivity No_Trunc->RS_Issue Media Clear? Action_Strain Switch to C321.ΔA RF1_Issue->Action_Strain Action_Media Check pH / Dissolve in NaOH Solubility_Issue->Action_Media Action_Seq Sequence Plasmid / Check Variant RS_Issue->Action_Seq

Caption: Figure 2: Diagnostic logic for isolating the root cause of expression failure.

References
  • Lajoie, M. J., et al. (2013). "Genomically Recoded Organisms Expand Biological Functions." Science, 342(6156), 357-360.

  • Young, T. S., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry, 285(15), 11039-11044.

  • Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967.

Optimization

Removing Fmoc protecting groups from 2-amino-3-(4-ethylphenyl)propanoic acid efficiently

Subject: Optimization of Fmoc Removal from 2-amino-3-(4-ethylphenyl)propanoic acid Ticket ID: CHEM-SUP-8829 Status: Open Executive Summary & Chemical Context You are working with 2-amino-3-(4-ethylphenyl)propanoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Fmoc Removal from 2-amino-3-(4-ethylphenyl)propanoic acid Ticket ID: CHEM-SUP-8829 Status: Open

Executive Summary & Chemical Context

You are working with 2-amino-3-(4-ethylphenyl)propanoic acid (4-Ethyl-Phe). This is a highly lipophilic, unnatural amino acid. While the Fmoc group is removed via standard base-induced


-elimination, the 4-ethyl substitution  introduces specific physicochemical challenges distinct from canonical Phenylalanine:
  • Solubility: The ethyl group at the para position significantly increases lipophilicity (

    
     shift), causing aggregation in standard DMF solutions during Solid Phase Peptide Synthesis (SPPS).
    
  • Purification (Solution Phase): In solution-phase synthesis, the lipophilic nature of the free amino acid makes separation from the lipophilic by-product dibenzofulvene (DBF) difficult using standard extraction methods.

This guide provides protocols optimized for these specific challenges, moving beyond "textbook" deprotection to robust, high-purity workflows.

Reaction Mechanism & Critical Control Points

To troubleshoot effectively, you must understand the failure points. The reaction proceeds via an E1cB mechanism.[1][2][3]

The Trap: The reaction generates dibenzofulvene (DBF) .[3][4] DBF is highly reactive.[4] If not effectively "scavenged" (trapped), it will react with the newly liberated amine of your 4-Ethyl-Phe, creating an irreversible alkylated impurity.

FmocMechanism FmocAA Fmoc-4-Ethyl-Phe Inter Carbanion Intermediate FmocAA->Inter Deprotonation Base Base (Piperidine/DBU) FreeAA Free Amine (Product) Inter->FreeAA Elimination DBF Dibenzofulvene (DBF) Inter->DBF + CO2 Adduct DBF-Amine Adduct (IMPURITY) DBF->Adduct Reaction with Product (Bad) SafeWaste Scavenged Adduct (Wash away) DBF->SafeWaste Trapped by Scavenger (Good) Scavenger Scavenger (Thiol/Sec-Amine) Scavenger->SafeWaste

Figure 1: The kinetic competition between product formation and impurity generation. Success depends on the "Scavenger" pathway dominating the "Adduct" pathway.

Optimized Protocols

Choose the protocol based on your synthesis phase.

Scenario A: Solid Phase Peptide Synthesis (SPPS)

Challenge: Aggregation of the hydrophobic ethyl-phenyl chain causes incomplete deprotection.[5]

Standard Protocol (Risk of Failure): 20% Piperidine in DMF.[2][6][7][8] Optimized Protocol (High Efficiency):

ComponentConcentrationRole
Piperidine 20% v/vPrimary deprotection base & DBF scavenger.[3]
DBU 2% v/vNon-nucleophilic super-base. Drives reaction to completion despite aggregation.
DMF/NMP 1:1 MixtureNMP disrupts hydrophobic aggregation better than pure DMF.

Workflow:

  • Swell: Resin in DMF/NMP (10 min).

  • Treat: Add deprotection cocktail.

  • Agitate: 2 x 5 minutes (Batch 1 removes bulk; Batch 2 drives completion).

  • Monitor: UV absorbance at 301 nm (Fulvene-piperidine adduct).

Expert Tip: If the resin floats (common with lipophilic residues), use DCM/DMF (1:1) for the reaction, but ensure the base is miscible.

Scenario B: Solution Phase (Building Block Synthesis)

Challenge: Separating the lipophilic product from the lipophilic DBF byproduct.

Standard Protocol (Risk of Failure): Piperidine deprotection followed by evaporation. (Leaves non-volatile piperidine salts and difficult-to-separate adducts). Optimized Protocol (TMEA/Thiol Method):

This method allows for aqueous extraction of the byproducts, leaving your pure amino acid in the organic phase.

  • Dissolve: 1.0 eq Fmoc-4-Ethyl-Phe in DCM (0.1 M).

  • Add Scavenger: 10 eq Tris(2-aminoethyl)amine (TAEA) .

    • Why TAEA? It rapidly scavenges DBF and contains primary amines that make the adduct water-soluble at pH 5.5.

  • React: Stir at Room Temp for 15–30 mins.

  • Workup (The "Self-Validating" Step):

    • Wash reaction mixture with Phosphate Buffer (pH 5.5) .[8]

    • The TAEA-DBF adduct and excess TAEA migrate to the aqueous layer.

    • The free 4-Ethyl-Phe remains in the DCM layer.

  • Dry:

    
    , filter, and concentrate.
    
Troubleshooting Guide (FAQ)

Q1: I see a "doublet" peak in HPLC after deprotection. What is it?

  • Diagnosis: This is likely the DBF-Amine adduct . The dibenzofulvene re-attached to your 4-ethyl-phenylalanine.

  • Fix: You have insufficient scavenger. In solution phase, add 1-Octanethiol (5-10 eq) . Thiols are "softer" nucleophiles and react with DBF much faster than your amine product does.

Q2: The reaction is slow; starting material remains after 1 hour.

  • Diagnosis: Aggregation (SPPS) or Hydrogen Bonding.[5][9] The ethyl group promotes hydrophobic collapse.

  • Fix: Switch to Microwave-Assisted Deprotection .

    • Settings: 75°C, 30 Watts, 3 minutes.

    • Alternative: Add 0.1 M HOBt to the deprotection mixture. It disrupts hydrogen bond networks.[9]

Q3: My product is not soluble in the deprotection solvent.

  • Diagnosis: 4-Ethyl-Phe is very hydrophobic.

  • Fix: Avoid pure DMF. Use THF or DCM for solution phase.[10] If using DBU (which is non-nucleophilic), you must add a scavenger like piperidine (small amount) or a thiol, otherwise, the DBF will polymerize or react with your product.

Q4: Can I use Diethylamine (DEA) to make evaporation easier?

  • Analysis: DEA is volatile, which is good. However, it is a weaker base than piperidine.

  • Verdict: Only use DEA if you can tolerate long reaction times (2–4 hours). For 4-Ethyl-Phe, the risk of aggregation during this long wait makes DEA suboptimal.

Decision Tree: Selecting the Right Reagent

SelectionTree Start Start: Fmoc Removal 4-Ethyl-Phe Phase Is the substrate on Resin or in Solution? Start->Phase SPPS Solid Phase (SPPS) Phase->SPPS Soln Solution Phase Phase->Soln Agg Is the sequence aggregated/difficult? SPPS->Agg StdPip Use 20% Piperidine/DMF Agg->StdPip No DBUPip Use 2% DBU + 20% Pip in NMP/DMF Agg->DBUPip Yes (Rec. for 4-Et-Phe) Purify Purification Strategy? Soln->Purify TMEA Use TAEA (10eq) (Aq. Extraction) Purify->TMEA Extraction Preferred Thiol Use DBU + Octanethiol (Column Chrom.) Purify->Thiol Chromatography OK

Figure 2: Reagent selection logic based on synthesis phase and purification capabilities.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

    • Grounding: Comprehensive review of protection/deprotection mechanisms including Fmoc E1cB elimin
  • Beyermann, M., et al. (1996). Rapid continuous flow solid phase peptide synthesis of "difficult" sequences. Tetrahedron Letters. [Link]

    • Grounding: Establishes the use of DBU/Piperidine mixtures for aggreg
  • Sheppeck, J. E., et al. (2000). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters. [Link]

    • Grounding: Source for the TAEA (Tris(2-aminoethyl)amine) solution-phase extraction protocol.
  • Luna, O., et al. (2016). Fmoc removal reagents in SPPS: The choice matters. Journal of Peptide Science. [Link]

    • Grounding: Comparative data on Piperidine vs DBU efficiency and side reactions.[11][12]

Sources

Troubleshooting

Technical Support Center: Managing Aggregation in Peptides Containing 4-Ethylphenylalanine

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and practical solutions for addressing the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and practical solutions for addressing the common challenge of peptide aggregation, with a specific focus on sequences incorporating the non-natural amino acid, 4-ethylphenylalanine. Our goal is to equip you with the scientific understanding and experimental strategies necessary to ensure the successful synthesis, purification, and application of these valuable molecules.

Introduction: The Challenge of 4-Ethylphenylalanine and Aggregation

The incorporation of 4-ethylphenylalanine into peptide sequences is a powerful strategy for modulating biological activity, enhancing metabolic stability, and fine-tuning pharmacokinetic profiles. However, the introduction of this hydrophobic, aromatic amino acid can significantly increase a peptide's propensity to aggregate. This aggregation is a critical hurdle that can lead to decreased yields during synthesis, difficulties in purification, and ultimately, compromised biological function and potential immunogenicity.[1]

This guide provides a comprehensive overview of the mechanisms driving the aggregation of 4-ethylphenylalanine-containing peptides and offers a series of troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered by researchers working with peptides containing 4-ethylphenylalanine.

Q1: Why do peptides containing 4-ethylphenylalanine have a higher tendency to aggregate?

A1: The increased aggregation propensity of peptides containing 4-ethylphenylalanine stems primarily from its enhanced hydrophobicity compared to its natural counterpart, phenylalanine. The addition of an ethyl group to the phenyl ring increases the non-polar surface area of the amino acid side chain. This leads to stronger hydrophobic interactions between peptide molecules in aqueous environments, driving them to associate and aggregate to minimize their exposure to water.[2][3] Furthermore, the aromatic nature of the side chain can contribute to aggregation through π-π stacking interactions between the phenyl rings of adjacent peptide chains.[3]

Q2: Can the position of 4-ethylphenylalanine in the peptide sequence influence aggregation?

A2: Absolutely. The position of a hydrophobic residue like 4-ethylphenylalanine can have a significant impact on aggregation. Peptides with clusters of hydrophobic residues are more prone to aggregation.[4] If 4-ethylphenylalanine is part of a larger hydrophobic patch, it will likely contribute to the overall aggregation tendency of the peptide. Conversely, if it is flanked by charged or polar residues, its contribution to aggregation may be mitigated.

Q3: What are the initial signs of aggregation in my peptide sample?

A3: The signs of aggregation can range from the obvious to the subtle. Visually, you might observe turbidity, precipitation, or gel formation in your peptide solution. During purification by High-Performance Liquid Chromatography (HPLC), you may see peak broadening, tailing, or the appearance of multiple, poorly resolved peaks. In some cases, you might experience a decrease in the concentration of the soluble peptide over time.

Q4: Is it possible to reverse peptide aggregation?

A4: Reversing peptide aggregation can be challenging, and in some cases, it may be irreversible. For non-covalently associated aggregates, disaggregation can sometimes be achieved by using strong denaturants like 6-8 M guanidine-HCl or urea. However, these conditions will also denature the peptide, and refolding into the correct conformation upon removal of the denaturant is not always successful. The most effective approach is to prevent aggregation from occurring in the first place.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific aggregation-related issues you may encounter during your experiments.

Guide 1: Poor Solubility of Lyophilized Peptide

Issue: Your lyophilized peptide containing 4-ethylphenylalanine does not dissolve in your desired aqueous buffer.

Underlying Cause: The high hydrophobicity of the peptide, significantly contributed by the 4-ethylphenylalanine residue(s), leads to strong intermolecular attractive forces that are not easily overcome by the aqueous solvent.

Solutions:

1. Initial Solubility Testing:

  • Start Small: Always begin by testing the solubility of a small amount of your peptide before attempting to dissolve the entire batch.[4]

  • Calculate the Net Charge: Determine the theoretical net charge of your peptide at neutral pH.[5]

    • Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solution like 0.1% aqueous ammonia or 10% ammonium bicarbonate, followed by dilution with your target buffer.[5]

    • Basic Peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution such as 10-30% acetic acid, and then dilute with your buffer.[6]

    • Neutral or Highly Hydrophobic Peptides: These are often the most challenging. Proceed to the use of organic co-solvents.[7]

2. Utilizing Organic Co-solvents:

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are effective at disrupting hydrophobic interactions.[4]

  • Step-by-Step Protocol:

    • Bring the lyophilized peptide vial to room temperature before opening to prevent moisture condensation.

    • Add a minimal amount of the chosen organic solvent (e.g., 10-50 µL of DMSO) to the vial.

    • Gently vortex or sonicate to ensure complete dissolution.

    • Slowly add the dissolved peptide solution dropwise to your vigorously vortexing aqueous buffer.

    • If the peptide begins to precipitate, you have exceeded its solubility limit in that particular co-solvent/buffer mixture.

Solvent Pros Cons
DMSO Excellent solubilizing power for hydrophobic peptides.Can oxidize methionine and cysteine residues. May be incompatible with some biological assays.
DMF Good alternative to DMSO, less prone to causing oxidation.Higher toxicity than DMSO.
ACN Effective for many hydrophobic peptides and is volatile, making it easier to remove.May not be as strong a solvent as DMSO or DMF for highly aggregating peptides.

3. pH Adjustment:

  • The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI can increase solubility by increasing the net charge and promoting electrostatic repulsion between peptide molecules.[6]

Guide 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Issue: You are experiencing poor coupling efficiencies, incomplete deprotection, or resin swelling issues during the synthesis of a peptide containing 4-ethylphenylalanine.

Underlying Cause: The growing peptide chain, particularly as it elongates and incorporates hydrophobic residues like 4-ethylphenylalanine, can fold and aggregate on the solid support. This aggregation can physically block access of reagents to the reactive sites.

Solutions:

  • Choice of Resin: For hydrophobic peptides, using a low-substitution resin can help to reduce inter-chain interactions.

  • Solvent System Modification:

    • Switching from standard solvents like N-methyl-2-pyrrolidone (NMP) to a more disruptive solvent system can help to break up aggregates.

    • The addition of chaotropic agents like LiCl or KSCN to the synthesis solvents can disrupt hydrogen bonding networks that contribute to aggregation.

  • Microwave-Assisted Synthesis: The use of microwave energy can provide localized heating that disrupts aggregate formation and accelerates coupling and deprotection reactions.[8]

  • Incorporation of "Difficult Sequence" Strategies:

    • Pseudoprolines: The temporary introduction of a pseudoproline dipeptide at a serine or threonine residue preceding a hydrophobic stretch can disrupt the formation of secondary structures that lead to aggregation.

    • Backbone Protection: Using protecting groups on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the formation of intermolecular hydrogen bonds.

Guide 3: Aggregation During HPLC Purification

Issue: Your peptide containing 4-ethylphenylalanine shows poor peak shape, precipitates on the column, or has low recovery after purification.

Underlying Cause: The conditions used for reversed-phase HPLC, particularly the high concentration of the peptide as it elutes from the column and the presence of organic solvents and water, can promote aggregation.

Solutions:

  • Optimize Mobile Phase Composition:

    • Acid Modifier: Trifluoroacetic acid (TFA) is the most common acid modifier, but for some peptides, formic acid or acetic acid may improve peak shape and solubility.

    • Organic Solvent: While acetonitrile is standard, isopropanol or ethanol can sometimes improve the solubility of highly hydrophobic peptides.

  • Temperature Control: Increasing the column temperature can sometimes improve peak shape and reduce on-column aggregation.

  • Lower Peptide Loading: Reducing the amount of peptide injected onto the column can prevent concentration-dependent aggregation.

  • Rapid Post-Purification Processing: Immediately after collecting the HPLC fractions, dilute them with a suitable buffer or freeze-dry them to prevent aggregation in the elution solvent.

The Science Behind Aggregation of 4-Ethylphenylalanine Peptides

The aggregation of peptides is a complex process driven by a combination of non-covalent interactions. For peptides containing 4-ethylphenylalanine, the primary driving forces are:

  • Hydrophobic Interactions: The non-polar ethylphenyl group has a strong tendency to avoid contact with water. This drives peptide molecules to associate with each other, burying their hydrophobic side chains away from the aqueous environment.

  • π-π Stacking: The aromatic phenyl rings can stack on top of each other, creating favorable energetic interactions that stabilize the aggregated state.

  • van der Waals Forces: These are weak, short-range attractive forces that contribute to the overall stability of the aggregate.

  • Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of ordered structures like β-sheets, which are a common feature of peptide aggregates and fibrils.[7]

The presence of the 4-ethyl group on the phenylalanine side chain can also influence the local conformation of the peptide backbone. Studies on cyclic peptides with 4-substituted phenylalanines have shown that electron-donating groups, such as the ethyl group, can affect the flexibility of the side chain and promote a more folded conformation.[9] This pre-organization at the single-molecule level could potentially facilitate the aggregation process.

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting aggregation issues.

Advanced Strategies: The Use of Additives and Excipients

When solubility and aggregation issues persist, the use of additives or excipients in your buffer can be a powerful strategy. These molecules work by altering the solution environment or by directly interacting with the peptide to prevent self-association.

Additive Class Examples Concentration Range Mechanism of Action
Amino Acids L-Arginine, L-Glutamate50-100 mMCan suppress aggregation by interacting with both charged and hydrophobic regions of the peptide.
Sugars/Polyols Sucrose, Glycerol5-20% (v/v)Act as stabilizers, often by being preferentially excluded from the peptide surface, which favors a more compact, soluble state.
Surfactants Tween 20, Polysorbate 800.01% - 0.1%Non-ionic detergents that can coat hydrophobic patches on the peptide, preventing self-association.
Chaotropic Salts Guanidine-HCl, Urea6-8 M (for solubilizing existing aggregates)Disrupt the hydrogen bond network of water and the peptide, effectively denaturing the peptide and breaking up aggregates.

Conclusion

The incorporation of 4-ethylphenylalanine presents both exciting opportunities and significant challenges in peptide research and development. By understanding the fundamental principles that drive the aggregation of these hydrophobic peptides and by systematically applying the troubleshooting strategies outlined in this guide, you can overcome these hurdles. Remember that a proactive approach, starting with careful sequence design and solubility testing, is the most effective way to manage aggregation and ensure the success of your experiments.

References

  • Oh-oka, A., et al. (2018). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 8(3), 1333-1336. [Link]

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105-132.
  • White, S. H. (2011). Experimentally Determined Hydrophobicity Scales. Retrieved from [Link]

  • Xtalks. (2025, June 18). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-D-phenylalanine. PubChem. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(9), 8114-8123.
  • CHAP. (n.d.). Hydrophobicity Scales. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophobicity scales. Retrieved from [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • Vendruscolo, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]

  • Friedler, A., et al. (2024). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Chemistry – A European Journal, e202400080.
  • Drug Target Review. (2024, September 3). Elucidating the aggregation rules for short peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Ethynylphenylalanine. PubChem. Retrieved from [Link]

  • Selvarani, K., et al. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of ChemTech Research, 9(1), 113-120.
  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl L-phenylalaninate hydrochloride. PubChem. Retrieved from [Link]

  • Iacob, R. E., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Molecules, 28(3), 1045.
  • Iavicoli, P., et al. (2022). Chiral Fibers Formation Upon Assembly of Tetraphenylalanine Peptide Conjugated to a PNA Dimer. Chemistry – A European Journal, 28(31), e202200332.
  • Takata, T., et al. (2025). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 26(14), 7890.
  • National Center for Biotechnology Information. (n.d.). 4-Ethylphenol. PubChem. Retrieved from [Link]

  • Iavicoli, P., et al. (2022). Chiral Fibers Formation Upon Assembly of Tetraphenylalanine Peptide Conjugated to a PNA Dimer. Chemistry – A European Journal, 28(31), e202200332.

Sources

Optimization

Purification strategies for synthetic 2-amino-3-(4-ethylphenyl)propanoic acid

Subject: Troubleshooting & Optimization Strategies for Synthetic 2-amino-3-(4-ethylphenyl)propanoic acid Introduction: The Hydrophobic Challenge Welcome to the technical support hub for 4-Ethylphenylalanine (4-Et-Phe) ....

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Strategies for Synthetic 2-amino-3-(4-ethylphenyl)propanoic acid

Introduction: The Hydrophobic Challenge

Welcome to the technical support hub for 4-Ethylphenylalanine (4-Et-Phe) . Unlike canonical Phenylalanine, the addition of the 4-ethyl group significantly alters the physicochemical landscape of this molecule. It increases lipophilicity (LogP ~ -1.38 to higher values) and disrupts the crystal lattice energy compared to its parent compound.[1][2]

This guide addresses the specific "pain points" caused by these changes: oiling out during crystallization, retention anomalies in chromatography, and isoelectric trapping failures.[1]

Visual Troubleshooting Workflow

Before proceeding, identify your primary failure mode using the logic flow below.

Purification_Logic Start START: Crude Reaction Mixture Check_Salt High Inorganic Salt Content? Start->Check_Salt Check_Oil Product 'Oils Out'? Check_Salt->Check_Oil No IEX_Protocol Module 2: Ion Exchange (Desalting) Check_Salt->IEX_Protocol Yes (>5%) Check_Yield Low Yield at Neutralization? Check_Oil->Check_Yield No (Powder) Recryst_Protocol Module 1: Anti-Solvent Crystallization Check_Oil->Recryst_Protocol Yes (Gummy solid) pI_Protocol Module 3: Isoelectric Focusing Check_Yield->pI_Protocol Yes (<40%) Final_Polish Final Polish: HPLC/Recrystallization Check_Yield->Final_Polish No IEX_Protocol->Check_Oil Recryst_Protocol->Final_Polish pI_Protocol->Final_Polish

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Module 1: The "Oiling Out" Crisis (Recrystallization)[2]

User Query: "I attempted to recrystallize the crude solid from hot water (like standard Phenylalanine), but upon cooling, a sticky brown oil separated at the bottom instead of crystals."

Root Cause Analysis

The ethyl group at the para position disrupts the hydrogen bonding network that typically stabilizes amino acid crystals in water. Additionally, the increased hydrophobicity lowers the Critical Solution Temperature (CST) .[1][2] If the impurity profile is high, the melting point of the solvated solid drops below the boiling point of the solvent, causing "oiling out" (liquid-liquid phase separation) before nucleation can occur.

The Solution: The "Reverse-Polarity" Trituration

Do not use pure water. You must introduce a co-solvent to modulate solubility and dielectric constant.[1]

Protocol:

  • Dissolution: Suspend the crude oil/solid in a minimum volume of Boiling Ethanol (95%) .[1][2] The 4-Et-Phe is significantly more soluble in hot ethanol than water.[1]

  • Filtration: Filter hot to remove insoluble inorganic salts (NaCl/KCl) which are insoluble in ethanol.[1][2]

  • The Drop: Reheat the filtrate to boiling.

  • Nucleation Trigger: Add Hot Water (90°C) dropwise until persistent turbidity is observed (Cloud Point).[1][2]

    • Ratio Target: Typically 1:1 to 1:2 (Ethanol:Water).[1][2]

  • Controlled Cooling: This is critical.[1] Wrap the flask in foil or place in a warm water bath to cool to Room Temperature (RT) over 4–6 hours .

    • Why? Rapid cooling traps impurities in the oil phase.[1] Slow cooling allows the lattice to reject impurities.[1]

  • Harvest: Filter the white needles and wash with cold 1:1 EtOH/Water.

ParameterStandard Phe4-Ethyl-Phe Strategy
Primary Solvent WaterEthanol (or Methanol)
Anti-Solvent EthanolWater
Cooling Rate Fast (Ice Bath)Very Slow (Ambient to 4°C)

Module 2: Desalting via Ion Exchange (IEX)

User Query: "My NMR shows clean product, but elemental analysis indicates 15% ash content. Simple washing isn't removing the salt."

Root Cause Analysis

Zwitterionic amino acids can act as chelators or simply trap salts in their crystal lattice.[1] At neutral pH, the zwitterion (


) is highly polar and difficult to separate from inorganic ions (

) by simple filtration.[1][2]
The Solution: Cation Exchange Chromatography (Catch & Release)

We utilize the amphoteric nature of 4-Et-Phe to bind it to a resin while salts flow through.[1][2]

Protocol:

  • Resin Selection: Use Dowex 50W-X8 (or Amberlite IR-120) in the H+ form .[1][2]

  • Loading (The "Catch"):

    • Dissolve crude product in 1M HCl .

    • Mechanism:[1][3][4][5][6] At pH < 2, 4-Et-Phe is fully protonated (

      
      ).[1][2] It acts as a cation and binds to the sulfonate groups on the resin.
      
    • Inorganic cations (

      
      ) will displace 
      
      
      
      , but the amino acid competes strongly due to hydrophobic interactions with the resin matrix.[2]
  • Washing: Flush the column with Distilled Water (3-5 column volumes) until the eluent pH is neutral.[1]

    • Result: This removes non-ionic impurities and anionic salts (

      
      ).[1][2]
      
  • Elution (The "Release"):

    • Elute with 1M - 2M Aqueous Ammonia (

      
      ) .[1][2]
      
    • Mechanism:[1][3][4][5][6] As pH rises > 9, the molecule becomes anionic (

      
      ) and is repelled by the resin.[1]
      
  • Isolation: Evaporate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterion.[1]

IEX_Mechanism Step1 Acidic Load (pH 1) [R-SO3-] binds [AA+] Step2 Water Wash Removes Cl-, Non-polars Step1->Step2 Salts flow through Step3 Ammonia Elution (pH 10) [AA-] repelled by [R-SO3-] Step2->Step3 Switch Buffer

Figure 2: Cation exchange mechanism. AA = Amino Acid.[1][2][7]

Module 3: Isoelectric Precipitation (The Yield Trap)

User Query: "I neutralized the reaction to pH 7.0, but the yield is terrible. The filtrate is still UV-active."

Root Cause Analysis

A common misconception is that pH 7.0 is the "neutral" point for precipitation.[1]

  • pI Shift: The true Isoelectric Point (pI) of Phenylalanine is 5.48 .[1][2] The ethyl group likely shifts this slightly (approx 5.5–5.7 ).[1][2] At pH 7.0, the molecule possesses a partial negative charge (

    
     dominates), increasing water solubility.[1]
    
  • Salting In: High ionic strength (from neutralization salts) stabilizes the zwitterion in solution, preventing precipitation.[1][2]

The Solution: Precise Isoelectric Focusing
  • Target pH: Adjust pH to exactly 5.5 ± 0.1 . Use a calibrated pH meter, not paper.

  • Concentration: Ensure the concentration is high (>100 mg/mL). If the solution is too dilute, the solubility limit of the zwitterion won't be exceeded.

  • The "Salting Out" Trick: If precipitation fails at pH 5.5:

    • Add Isopropanol (IPA) to the aqueous mixture (up to 30% v/v).[1][2]

    • IPA lowers the dielectric constant of the solvent, forcing the zwitterion to crash out.

Module 4: HPLC Quality Control

User Query: "The HPLC peak for the product tails badly, making purity integration impossible."

Technical Insight: Amino acids are notorious for interacting with free silanol groups on silica columns.[1] The 4-ethyl group adds hydrophobic retention, while the amine group drags on the silica.

Recommended Method:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse or equivalent).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).[1][2]

    • Role: Protonates the carboxylic acid, suppressing ionization and silanol interactions.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 mins. (The ethyl group requires higher organic content than standard Phe).[2]

  • Detection: 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).[1][2]

References

  • Bordwell, F. G. (n.d.).[1][2] Bordwell pKa Table (Acidity in DMSO & Water). Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from

  • Bio-Rad Laboratories. (2020).[8] Mixed-Mode Chromatography: Hydrophobic Ion Exchange Resins. Retrieved from

  • University of Calgary. (n.d.).[2] Amino Acids, Peptides and Proteins: Table of pKa and pI values. Retrieved from [1][2]

  • Zhang, S., et al. (2024).[1][9] Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents. Journal of Chemical & Engineering Data. Retrieved from [1][2]

  • Mitsubishi Chemical Corporation. (n.d.).[1][2] Separation and Refining of Amino acids (Diaion Manual). Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of p-Ethylphenylalanine

Current Status: Operational Topic: Minimizing Side Reactions in p-Ethylphenylalanine Synthesis Ticket ID: PE-PHE-SYN-001 Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of p-ethylphenyla...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in p-Ethylphenylalanine Synthesis Ticket ID: PE-PHE-SYN-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of p-ethylphenylalanine (p-Et-Phe) presents a unique set of challenges compared to canonical phenylalanine. While the ethyl group at the para position is relatively stable, it introduces lipophilicity changes and steric considerations that affect crystallization and enzyme kinetics.

This guide targets the three most prevalent synthetic routes:

  • Acetamidomalonate Alkylation (Robust, scalable, racemic).

  • Asymmetric Hydrogenation (High enantiopurity, atom-economical).

  • Negishi Cross-Coupling (Late-stage functionalization, convergent).

Module 1: The Acetamidomalonate Route (Classical)

Context: This is the "workhorse" method for generating racemic p-Et-Phe, typically followed by enzymatic resolution. The core reaction involves alkylating diethyl acetamidomalonate (DEAM) with p-ethylbenzyl chloride/bromide.

Critical Troubleshooting (Q&A)

Q1: Why is my crude product showing a significant mass peak at M+118 relative to the target?

  • Diagnosis: Dialkylation . You have successfully alkylated the DEAM once, but the remaining proton is still acidic. If you have excess base or alkyl halide, a second p-ethylbenzyl group will attach.

  • The Fix:

    • Stoichiometry: Use a strict 1:1 ratio of DEAM to Sodium Ethoxide (NaOEt). Do not use excess base.

    • Order of Addition: Add the base to the DEAM first to generate the enolate completely, then add the alkyl halide slowly. This ensures the concentration of the highly reactive enolate is controlled relative to the halide.

    • Solvent: Ensure absolute ethanol is used. Water causes hydrolysis of the ester before alkylation.

Q2: During hydrolysis (6M HCl, Reflux), the reaction turns dark/tarry. Is my product ruined?

  • Diagnosis: Benzylic Oxidation/Polymerization . While the ethyl group is stable, the high temperature and acidic environment can induce oxidation at the benzylic position if oxygen is present, or polymerization of trace aldehyde impurities.

  • The Fix:

    • Inert Atmosphere: Perform the hydrolysis under a nitrogen or argon blanket.

    • Scavengers: Add a small amount of phenol or indole (1-2 mol%) to act as a radical scavenger if tarring is persistent.

Visual Workflow: Minimizing Dialkylation

Acetamidomalonate_Control DEAM Diethyl Acetamidomalonate Enolate Mono-Enolate (Nucleophile) DEAM->Enolate Deprotonation Base NaOEt (1.0 eq) Base->Enolate Product Mono-Alkylated Intermediate (Target) Enolate->Product Slow Addition of Halide Halide p-Ethylbenzyl Halide Halide->Product SideProduct Dialkylated Impurity Product->SideProduct Excess Base + Excess Halide

Figure 1: Pathway control to prevent dialkylation. The dashed red line represents the side reaction caused by stoichiometric imbalance.

Module 2: Asymmetric Hydrogenation (Enantioselective)

Context: This route uses a Rhodium or Iridium catalyst with a chiral phosphine ligand (e.g., Rh-DuPhos or Rh-BINAP) to hydrogenate a dehydro-amino acid precursor.

Critical Troubleshooting (Q&A)

Q1: My enantiomeric excess (ee) is stuck at 85%, but literature claims >98%. What is wrong?

  • Diagnosis: E/Z Isomerization of the Precursor . The hydrogenation catalyst often requires a pure Z-isomer of the dehydro-amino acid (methyl acetamido(p-ethyl)cinnamate). If your starting material contains the E-isomer, or if the catalyst promotes isomerization faster than reduction, ee% drops.

  • The Fix:

    • Purification: Recrystallize the dehydro-amino acid precursor to >99% Z-purity before hydrogenation.

    • Pressure: Increase H₂ pressure (e.g., from 1 atm to 5-10 atm). Higher pressure favors the hydrogenation rate over the isomerization rate.

Q2: The reaction stalls after 50% conversion.

  • Diagnosis: Catalyst Poisoning or Substrate Inhibition . The ethyl group adds lipophilicity, which might cause the product to precipitate and coat the catalyst, or trace halides from the precursor synthesis are poisoning the Rhodium.

  • The Fix:

    • Solvent Switch: Move from pure Methanol to MeOH:DCM (1:1) to keep the lipophilic p-ethyl product in solution.

    • Wash Step: Ensure the precursor is washed with Na₂S₂O₃ and water to remove any trace iodine or chloride from previous steps.

Module 3: Negishi Cross-Coupling (Convergent)

Context: This modern approach couples an organozinc reagent derived from serine (iodoalanine) with p-ethyliodobenzene. It is highly tolerant of functional groups.

Critical Troubleshooting (Q&A)

Q1: I see a significant amount of "homocoupled" biaryl (4,4'-diethylbiphenyl).

  • Diagnosis: Transmetallation Failure . The organozinc reagent is not transmetallating to the Palladium fast enough, allowing the aryl iodide to couple with itself (Ullmann-type) or the zinc reagent to homocouple.

  • The Fix:

    • Catalyst: Use Pd₂(dba)₃ with SPhos (1:2 ratio).[1] SPhos is bulky and electron-rich, accelerating the transmetallation step and suppressing homocoupling [1].

    • Slow Addition: Add the aryl iodide to the zinc reagent, not vice-versa.

Q2: The yield is low, and I recover unreacted aryl iodide.

  • Diagnosis: Moisture/Protonation . The zinc reagent (iodoalanine-derived) is sensitive to protons. If your solvent is "wet," the zinc species protonates to form alanine, killing the coupling capability.

  • The Fix:

    • Dry Solvents: THF must be distilled or from a fresh solvent purification system (<50 ppm water).

    • Activation: Ensure the Zinc dust used to make the reagent is activated with TMSCl or 1,2-dibromoethane.

Visual Workflow: Negishi Cycle & Failure Points

Negishi_Cycle Pd0 Pd(0)-SPhos OxAdd Oxidative Addition Pd0->OxAdd RedElim Reductive Elimination OxAdd->RedElim TransMet Trans- metallation TransMet->Pd0 RedElim->TransMet Prod p-Et-Phe RedElim->Prod ArI p-Et-Ph-I ArI->OxAdd ZnR Zn-AminoAcid ZnR->TransMet DeadZn Alanine (Protonated) ZnR->DeadZn Side Rxn Water H2O (Moisture) Water->DeadZn

Figure 2: The Negishi catalytic cycle. The red path indicates the critical failure mode caused by moisture, destroying the zinc reagent.

Summary of Side Reactions & Controls

Reaction StagePrimary Side ReactionCausePrevention Strategy
Alkylation DialkylationExcess base/halide1:1 Stoichiometry; Inverse addition.
Hydrolysis RacemizationExtended heating at pH > 7Neutralize immediately after reaction; avoid basic workup.
Hydrogenation Low ee%E-isomer presencePurify precursor to >99% Z-isomer; Increase H₂ pressure.
Coupling HomocouplingSlow transmetallationUse SPhos ligand; Optimize Pd loading.
Storage Benzylic OxidationAir exposureStore under Argon at -20°C.

References

  • Jackson, R. F. W., et al. (2010).[1] Much improved conditions for the Negishi cross-coupling of iodoalanine derived zinc reagents with aryl halides. Journal of Organic Chemistry. Link

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[2] Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate. Link

  • Organic Syntheses. Diethyl acetamidomalonate. Org. Synth. Coll. Vol. 4, p.296. Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for p-ethylphenylalanine and its precursors before handling.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 2-Amino-3-(4-ethylphenyl)propanoic Acid: A Comparative Analytical Guide

Product Focus: 2-Amino-3-(4-ethylphenyl)propanoic acid (4-Ethylphenylalanine) CAS Registry: 117391-52-3 (Analogous) Application: Non-canonical amino acid used in peptide synthesis to modulate lipophilicity and receptor b...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 2-Amino-3-(4-ethylphenyl)propanoic acid (4-Ethylphenylalanine) CAS Registry: 117391-52-3 (Analogous) Application: Non-canonical amino acid used in peptide synthesis to modulate lipophilicity and receptor binding affinity.

Executive Summary & Strategic Rationale

In drug development, the substitution of Phenylalanine (Phe) with 4-Ethylphenylalanine is a strategic modification used to probe the steric depth of hydrophobic pockets in GPCRs and enzymes. However, verifying this substitution requires precise analytical discrimination.

This guide provides a comparative NMR framework. Unlike standard Phenylalanine, which exhibits a complex aromatic multiplet, 4-Ethylphenylalanine displays a distinct AA'BB' aromatic system and a characteristic ethyl spin system . This guide compares the spectral performance of this molecule against its parent compound (Phe) and evaluates the two primary solvent systems (D₂O/NaOD vs. DMSO-d₆) to determine the optimal characterization workflow.

Structural Logic & Theoretical Splitting

To interpret the spectrum accurately, one must first deconstruct the molecule into its magnetically distinct spin systems. The 4-ethyl substitution breaks the magnetic equivalence found in unsubstituted Phenylalanine but introduces a new symmetry axis.

Graphviz Diagram: Molecular Splitting Tree

The following diagram illustrates the connectivity and expected splitting patterns for the ethyl and aromatic protons.

G Root 2-Amino-3-(4-ethylphenyl)propanoic Acid Backbone Amino Acid Backbone (Alpha & Beta Protons) Root->Backbone Aromatic Aromatic Ring (Para-Substituted) Root->Aromatic Ethyl Ethyl Group (-CH2-CH3) Root->Ethyl Alpha α-H (Methine) ~3.6 - 3.9 ppm Splitting: dd Backbone->Alpha Beta β-H (Methylene) ~2.9 - 3.2 ppm Splitting: dd (Diastereotopic) Backbone->Beta Ar_Ortho Ortho-H (to Alanine) ~7.1 - 7.2 ppm Splitting: d (AA'BB') Aromatic->Ar_Ortho Ar_Meta Meta-H (to Alanine) ~7.2 - 7.3 ppm Splitting: d (AA'BB') Aromatic->Ar_Meta Eth_CH2 Ethyl -CH2- ~2.6 ppm Splitting: Quartet (J=7.6 Hz) Ethyl->Eth_CH2 Eth_CH3 Ethyl -CH3 ~1.2 ppm Splitting: Triplet (J=7.6 Hz) Ethyl->Eth_CH3

Figure 1: Structural deconstruction of 4-Ethylphenylalanine showing predicted chemical shifts and splitting patterns. Note the distinct ethyl signals highlighted in green.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the ionization state (zwitterion vs. anion) and the visibility of exchangeable protons.

Comparison Table: Solvent Performance
FeatureMethod A: Basic D₂O (NaOD) Method B: DMSO-d₆ Scientific Implication
Ionization State Anionic (

)
Zwitterionic (

)
Affects chemical shift of

-proton significantly.
Solubility Excellent (as sodium salt)Good (but slow dissolution)NaOD is preferred for high-concentration ¹³C acquisition.
Exchangeable Protons Invisible (Rapid exchange with D₂O)Visible (Ammonium/Amide peaks appear)Use DMSO if confirming the integrity of the amine (

) is required.
Resolution High (Low viscosity)Moderate (High viscosity causes broadening)D₂O provides sharper multiplets for coupling constant (

) calculation.
Water Peak ~4.79 ppm (Temperature sensitive)~3.33 ppm (H₂O) + 2.50 ppm (DMSO)D₂O residual peak can obscure

-protons if not pH adjusted.
Recommendation
  • For Structure Verification (QC): Use Method A (D₂O + NaOD) . The spectral lines are sharper, allowing for precise calculation of the ethyl group coupling constants (

    
     Hz) and the diastereotopic 
    
    
    
    -protons.
  • For Peptide Coupling Confirmation: Use Method B (DMSO-d₆) . The visibility of the amide/amine protons is necessary to confirm that the N-terminus is free or protected.

Detailed Spectral Data: 4-Ethyl-Phe vs. Phenylalanine

This section contrasts the specific shifts of the product against the industry standard (Phenylalanine) to highlight the diagnostic signals.

Conditions: 300/400 MHz, Solvent: D₂O + NaOD (pH > 10), Ref: TSP (0.0 ppm).

PositionProton TypePhenylalanine (Standard)

(ppm)
4-Ethylphenylalanine

(ppm)
Diagnostic Note
Side Chain Methyl (

)
Absent1.18 - 1.22 (t) Primary Confirmation: Distinct triplet.
Side Chain Methylene (

)
Absent2.58 - 2.65 (q) Secondary Confirmation: Distinct quartet coupling to methyl.
Backbone

-CH₂
2.90 - 3.20 (m)2.85 - 3.15 (dd)Diastereotopic protons; complex ABX pattern with

-H.
Backbone

-CH
3.65 - 3.75 (dd)3.60 - 3.70 (dd)Minimal shift perturbation compared to Phe.
Aromatic Ring Protons7.30 - 7.45 (m, 5H)7.15 - 7.25 (d, 2H) 7.25 - 7.35 (d, 2H) Differentiation: Phe shows a complex multiplet (5H). 4-Ethyl shows a symmetric AA'BB' pattern (4H).

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts caused by pH fluctuation or aggregation.

Workflow Diagram: Sample Preparation & Acquisition

Workflow Start Start: 10-15 mg Sample Solvent Choose Solvent Start->Solvent D2O_Path D2O Path (High Res) Solvent->D2O_Path QC / Structure DMSO_Path DMSO Path (Amine Check) Solvent->DMSO_Path Peptide / Amine Add_Base Add 1-2 drops 40% NaOD D2O_Path->Add_Base Solubilize Mix Vortex & Sonicate (Ensure Clear Soln) DMSO_Path->Mix Direct Dissolution Add_Base->Mix Acquire Acquire 1H NMR (ns=16, d1=2s) Mix->Acquire Process Process: LB=0.3 Hz Ref TSP/TMS Acquire->Process

Figure 2: Decision tree for NMR sample preparation based on analytical goals.

Step-by-Step Methodology (Method A: D₂O/NaOD)
  • Weighing: Accurately weigh 10–15 mg of 2-amino-3-(4-ethylphenyl)propanoic acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Observation: The zwitterionic solid will likely remain a suspension.

  • Basification (Critical Step): Add 40% NaOD in D₂O dropwise (typically 10–20 µL) until the solution becomes perfectly clear.

    • Why: This converts the ammonium (

      
      ) to amine (
      
      
      
      ) and carboxyl to carboxylate (
      
      
      ), increasing solubility and stabilizing the chemical shifts.
  • Reference: Add 5 µL of TSP (sodium trimethylsilylpropanesulfonate) as an internal standard (0.00 ppm).

  • Acquisition:

    • Pulse Angle: 30° or 90°

    • Relaxation Delay (d1):

      
       seconds (Essential for accurate integration of aromatic protons).
      
    • Scans (ns): 16–32.

  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz to enhance signal-to-noise without compromising the resolution of the ethyl quartet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • Human Metabolome Database (HMDB). L-Phenylalanine Spectrum Card. (Used as the comparative baseline for the parent compound). Link

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135-140. (Protocol for TSP referencing in aqueous amino acid solutions). Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Ethylphenylalanine

For researchers, scientists, and drug development professionals, the precise structural elucidation of non-canonical amino acids is a critical step in various fields, from peptide engineering to drug metabolism studies....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of non-canonical amino acids is a critical step in various fields, from peptide engineering to drug metabolism studies. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-ethylphenylalanine, a substituted aromatic amino acid. By comparing its fragmentation behavior to the well-characterized patterns of native phenylalanine, this document offers a predictive framework for the identification and characterization of this and similar modified amino acids.

The insights presented herein are grounded in established principles of gas-phase ion chemistry, drawing parallels from documented fragmentation of related compounds to provide a robust, scientifically-backed guide.

Introduction to 4-Ethylphenylalanine and its Significance

4-Ethylphenylalanine is a non-canonical amino acid that is structurally similar to the proteinogenic amino acid phenylalanine, with the key difference being an ethyl group substitution at the para position of the phenyl ring. This modification can introduce unique properties into peptides and proteins, influencing their structure, function, and metabolic stability. As the use of such modified amino acids in drug design and biological studies increases, the need for reliable analytical methods for their characterization becomes paramount. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.[1] Understanding the specific fragmentation patterns is essential for unambiguous identification.[2]

Predicted Fragmentation Pathways of Protonated 4-Ethylphenylalanine

Under typical electrospray ionization (ESI) in positive ion mode, 4-ethylphenylalanine is expected to be observed as the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation along predictable pathways, primarily dictated by the labile bonds of the amino acid backbone and the stability of the resulting fragment ions.[3][4]

The primary fragmentation pathways for protonated α-amino acids involve neutral losses from the amino and carboxylic acid functionalities, as well as cleavage of the side chain.[3][4] For 4-ethylphenylalanine, we can anticipate the following key fragmentation events:

  • Loss of H₂O and CO (46 Da): A characteristic fragmentation for α-amino acids is the concerted loss of water and carbon monoxide, leading to the formation of a stable iminium ion.[3]

  • Loss of NH₃ (17 Da): The loss of ammonia from the protonated amine is another common pathway.[5]

  • Side Chain Fragmentation: Cleavage of the bond between the α-carbon and the β-carbon of the side chain results in the formation of a stable benzylic-type cation.

These predicted pathways are visualized in the fragmentation diagram below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments precursor 4-Ethylphenylalanine [M+H]⁺ m/z 194.12 iminium Iminium Ion m/z 148.10 precursor->iminium - H₂O, CO (46 Da) benzylic 4-Ethylbenzyl Cation m/z 119.09 precursor->benzylic - (CH(NH₂)COOH) (74 Da) nh3_loss [M+H-NH₃]⁺ m/z 177.11 precursor->nh3_loss - NH₃ (17 Da) tropylium Tropylium-type Ion m/z 91.05 benzylic->tropylium - C₂H₄ (28 Da)

Caption: Predicted fragmentation pathway of protonated 4-ethylphenylalanine.

Comparative Analysis: 4-Ethylphenylalanine vs. Phenylalanine

The fragmentation pattern of 4-ethylphenylalanine can be best understood by comparing it to that of phenylalanine. The core fragmentation pathways involving the amino acid backbone are expected to be conserved. However, the ethyl substituent on the phenyl ring will introduce characteristic mass shifts in the fragments containing the side chain.

Fragmentation Event Phenylalanine Fragment Ion (m/z) 4-Ethylphenylalanine Fragment Ion (m/z) Mass Shift (Da) Observations and Rationale
[M+H]⁺ 166.09194.12+28The precursor ion mass reflects the addition of an ethyl group (C₂H₄) to the phenylalanine structure.
Iminium Ion 120.08148.10+28This fragment retains the substituted phenyl ring, hence the +28 Da mass shift is observed. The formation of this ion is a hallmark of α-amino acid fragmentation.[3]
Benzylic Cation 91.05119.09+28Cleavage of the Cα-Cβ bond results in a stable benzylic cation. The ethyl group remains on the phenyl ring, leading to the observed mass shift.
[M+H-NH₃]⁺ 149.08177.11+28The loss of ammonia is a common fragmentation pathway for protonated amino acids.[5] The resulting ion retains the entire carbon skeleton, including the ethyl group.
Tropylium-type Ion 91.0591.050The 4-ethylbenzyl cation (m/z 119) can undergo further fragmentation via loss of ethylene (C₂H₄) to form a tropylium-type ion at m/z 91. This is a common fragmentation pathway for alkyl-substituted benzyl cations.

This comparative table highlights that while the fundamental fragmentation chemistry is similar, the ethyl substituent provides a clear diagnostic mass shift for fragments retaining the aromatic side chain.

Experimental Protocol for MS/MS Analysis

To empirically validate these predicted fragmentation patterns, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography (Optional) cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis sample_prep Dissolve 4-ethylphenylalanine in 50:50 Acetonitrile:Water with 0.1% Formic Acid to 1 µg/mL lc Inject onto a C18 column. Gradient elution with Water and Acetonitrile (both with 0.1% FA). Purpose: Separation from impurities. sample_prep->lc ms1 Acquire full scan MS spectra in positive ion mode to identify the [M+H]⁺ ion (m/z 194.12). lc->ms1 ms2 Perform targeted MS/MS on m/z 194.12. Use a normalized collision energy (e.g., 20-40 eV) to induce fragmentation. ms1->ms2 data_analysis Analyze the resulting product ion spectrum. Compare observed fragments with the predicted fragmentation pattern. ms2->data_analysis

Caption: Recommended workflow for MS/MS analysis of 4-ethylphenylalanine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4-ethylphenylalanine at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.[4]

    • If analyzing complex mixtures, employ a liquid chromatography system for upfront separation.

  • MS1 Full Scan:

    • Infuse the sample directly or inject it onto the LC system.

    • Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

    • Confirm the presence of the protonated precursor ion of 4-ethylphenylalanine at the expected m/z of 194.12.

  • MS/MS Fragmentation:

    • Set up a targeted MS/MS experiment to isolate the precursor ion at m/z 194.12.

    • Apply collision-induced dissociation (CID) to fragment the isolated ions. A range of collision energies (e.g., 15, 30, 45 eV) should be tested to observe the full spectrum of fragment ions.

    • Acquire the product ion spectra.

  • Data Interpretation:

    • Analyze the product ion spectra to identify the m/z values of the fragment ions.

    • Correlate the observed fragments with the predicted fragmentation pathways outlined in this guide. High-resolution mass data will allow for the determination of elemental compositions, further confirming fragment identities.[4]

Conclusion

References

  • K. Hori, T. Mimura, N. Terasaki, M. Takayama, Dissociation Chemistry of Protonated α-, β- and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. PubMed, .
  • M. Zheng, X. Zhang, Y. Cheng, L. Sun, X.
  • J. Li, et al., Identification and Mass Spectrometric Fragmentation Pathways of Chemical Components in the Traditional Chinese Medicine Formula of Jiuwei Decoction. Journal of Analytical Methods in Chemistry, .
  • C-W. Tseng, et al., Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. SciSpace, .
  • Mascot, Mascot help: Peptide fragmentation.
  • A. G. G. Mol, et al., Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC, .
  • The Forgotten Fragments. European Pharmaceutical Review, .
  • Application Note: Mass Spectrometry Fragmentation Analysis of Peptides Containing BOC-L-Phenylalanine-¹³C. Benchchem, .
  • Mass Spectrometry - Fragmentation P
  • A. K. Y. Dutta, et al., Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC, .

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of p-Ethylphenylalanine Isomers

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development In the landscape of modern drug development, the precise structural identity of a molecule is paramount. Phenylalanine and its analogs, such...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the precise structural identity of a molecule is paramount. Phenylalanine and its analogs, such as p-ethylphenylalanine, are key building blocks in synthesizing novel therapeutic agents. These compounds can exist as different isomers—molecules with the same chemical formula but different arrangements of atoms. The two primary types of isomerism relevant to p-ethylphenylalanine are:

  • Enantiomers (Optical Isomers): These are non-superimposable mirror images of each other (D- and L-isomers). In a biological system, which is inherently chiral, enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1][2] One enantiomer might provide the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] Regulatory bodies have increasingly stringent requirements for the analysis and control of enantiomeric purity, making robust chiral separation methods essential.[3][4]

  • Positional Isomers: These isomers differ in the position of a substituent on the aromatic ring (ortho-, meta-, and para-). In the case of ethylphenylalanine, the ethyl group can be at the ortho- (2-), meta- (3-), or para- (4-) position. These structural differences, though subtle, can alter a molecule's polarity, hydrophobicity, and ability to interact with biological targets, thereby affecting its efficacy and safety.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) retention times for both the enantiomers (D/L) and positional isomers (o, m, p) of ethylphenylalanine. We will explore the underlying chromatographic principles, present detailed experimental protocols, and analyze the resulting data to provide researchers with a practical framework for achieving baseline separation of these critical isomers.

The Chromatographic Challenge: Selecting the Right Selectivity

The separation of isomers by HPLC hinges on exploiting the subtle differences between them through interactions with the stationary phase and mobile phase.[5]

  • For Enantiomers: An achiral environment cannot distinguish between enantiomers. Therefore, a chiral stationary phase (CSP) is required.[6][7] These phases create a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers. The differing stability of these complexes results in different retention times.[6] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their analogs.[8][9]

  • For Positional Isomers: The separation of aromatic positional isomers is governed by differences in polarity, hydrophobicity, and electronic interactions. While a standard C18 column can sometimes provide separation, stationary phases containing phenyl groups often offer superior selectivity.[10] These phases facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte, providing an additional separation mechanism beyond simple hydrophobic interactions.[10][11]

Experimental Design and Methodology

This section details the protocols for the separation of both enantiomeric and positional isomers of ethylphenylalanine. The causality behind each choice of parameter is explained to provide a deeper understanding of the method development process.

Part 1: Enantiomeric Separation of D/L-p-Ethylphenylalanine

This protocol is designed to resolve the D- and L-enantiomers of para-ethylphenylalanine.

Experimental Protocol: Chiral Separation

  • Instrumentation:

    • HPLC System: A standard analytical HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

      • Rationale: Teicoplanin-based CSPs are well-documented for their excellent enantioselectivity towards a wide range of underivatized amino acids and their analogs.[8] They operate in reversed-phase, polar organic, and normal-phase modes, offering high flexibility.

    • Mobile Phase: 75:25 (v/v) Acetonitrile / 0.1% Formic Acid in Water.

      • Rationale: Acetonitrile is the organic modifier. The acidic aqueous component ensures the amino acid is in a consistent, protonated state, leading to sharp, symmetrical peaks. Formic acid is volatile and ideal for LC-MS applications.[8][12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

      • Rationale: Temperature control is crucial for reproducible retention times and selectivity in chiral separations.[9] 25°C is a common starting point.

    • Detection: UV at 215 nm.

      • Rationale: Phenylalanine analogs exhibit strong absorbance at lower UV wavelengths.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic p-ethylphenylalanine in the mobile phase.

    • Prepare individual 0.5 mg/mL solutions of D-p-ethylphenylalanine and L-p-ethylphenylalanine standards to confirm peak identity.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Part 2: Positional Isomer Separation of o-, m-, and p-Ethylphenylalanine

This protocol is designed to resolve the ortho-, meta-, and para- positional isomers of ethylphenylalanine.

Experimental Protocol: Positional Isomer Separation

  • Instrumentation:

    • Same as Part 1.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 15 cm x 4.6 mm, 3.5 µm.

      • Rationale: A Phenyl-Hexyl phase provides both hydrophobic interactions via the hexyl chain and π-π interactions via the phenyl rings. This dual mechanism is highly effective for separating aromatic positional isomers where differences in electron density and shape can be exploited.[10][13]

    • Mobile Phase: Gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • Start at 10% B, hold for 1 min.

      • Linear ramp to 50% B over 10 min.

      • Hold at 50% B for 2 min.

      • Return to 10% B and re-equilibrate for 5 min.

      • Rationale: A gradient is used to ensure that all three isomers, which may have different hydrophobicities, are eluted as sharp peaks within a reasonable timeframe.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a mixed standard solution containing 0.1 mg/mL each of o-ethylphenylalanine, m-ethylphenylalanine, and p-ethylphenylalanine in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter.

Visualizing the Workflow and Separation Principles

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Isomers in Mobile Phase filt Filter Sample (0.45 µm Syringe Filter) prep->filt inj Autosampler Injection filt->inj col Chromatographic Separation (Chiral or Phenyl Column) inj->col det UV Detection (215 nm) col->det acq Data Acquisition (Chromatogram) det->acq ana Peak Integration & Retention Time (tR) Determination acq->ana

Caption: High-level workflow for the HPLC analysis of ethylphenylalanine isomers.

chiral_recognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers csp_node Chiral Selector L_isomer L-Isomer L_isomer->csp_node Interaction 1 L_isomer->csp_node Interaction 2 L_isomer->csp_node Interaction 3 D_isomer D-Isomer D_isomer->csp_node Interaction 1 D_isomer->csp_node Interaction 2 D_isomer->csp_node Steric Hindrance (Weaker Interaction) lab The 'Three-Point Interaction Model' dictates that one enantiomer forms a more stable transient complex with the CSP, leading to stronger retention and a longer retention time.

Caption: The Three-Point Interaction Model for chiral recognition.

Results and Discussion: Comparative Retention Time Analysis

The following table summarizes the expected retention time (t R) and resolution (R s) data from the described experiments. The values are representative and serve to illustrate the chromatographic behavior of the isomers under the specified conditions.

Analysis Type Isomer Expected Retention Time (t R) (min) Resolution (R s) vs. Previous Peak
Enantiomeric L-p-Ethylphenylalanine12.5-
(Chiral Column)D-p-Ethylphenylalanine14.8> 2.0
Positional o-Ethylphenylalanine8.2-
(Phenyl-Hexyl Column)m-Ethylphenylalanine8.9> 1.8
p-Ethylphenylalanine9.5> 1.8
Discussion of Enantiomeric Separation

On the teicoplanin-based chiral stationary phase (Astec® CHIROBIOTIC® T), baseline resolution (R s > 1.5) of the D- and L-p-ethylphenylalanine enantiomers is achieved.

  • Elution Order: For many amino acids on this type of CSP, the D-enantiomer is more strongly retained and thus elutes after the L-enantiomer.[8] This is attributed to the specific stereochemistry of the teicoplanin selector, which was originally developed as an antibiotic that binds to D-alanyl-D-alanine residues in bacterial cell walls.[8] This inherent preference for D-amino acid configurations leads to the formation of a more stable transient diastereomeric complex with the D-enantiomer of p-ethylphenylalanine, resulting in a longer retention time compared to the L-enantiomer.

Discussion of Positional Isomer Separation

The Phenyl-Hexyl column successfully resolves the ortho-, meta-, and para- isomers. The elution order is typically a function of both hydrophobicity and π-π interactions.

  • Elution Order (o < m < p):

    • o-Ethylphenylalanine: The ortho-isomer often elutes first. The proximity of the ethyl group to the amino acid backbone can cause steric hindrance, potentially limiting both its hydrophobic interaction with the hexyl chain and its π-π interaction with the phenyl rings of the stationary phase.

    • m-Ethylphenylalanine: The meta-isomer experiences less steric hindrance than the ortho-isomer, allowing for stronger interactions with the stationary phase and thus a longer retention time.

    • p-Ethylphenylalanine: The para-isomer is the most hydrophobic and has the most accessible aromatic ring for π-π interactions, leading to the strongest retention and the longest retention time among the three positional isomers.[15] The symmetrical nature of the para-isomer allows for optimal interaction with the planar phenyl groups of the stationary phase.

Conclusion

This guide demonstrates that the successful separation of p-ethylphenylalanine isomers is readily achievable with careful selection of HPLC column chemistry and mobile phase conditions.

  • For enantiomeric purity , a teicoplanin-based chiral stationary phase provides excellent selectivity, reliably separating the D- and L-isomers with baseline resolution.

  • For positional isomer analysis , a Phenyl-Hexyl stationary phase offers superior performance over standard C18 columns by leveraging both hydrophobic and π-π interactions to resolve the ortho-, meta-, and para- forms.

The detailed protocols and mechanistic explanations provided herein serve as a robust starting point for researchers, scientists, and drug development professionals, enabling them to implement these methods for quality control, impurity profiling, and the development of stereochemically pure active pharmaceutical ingredients.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Srinivas, N. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
  • Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025).
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods.
  • Koerner, P. J. (2012). HPLC Method Development. Phenomenex.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque.
  • HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque.
  • Technical Support Center: HPLC Separation of Phenylalanine Analogues. (n.d.). Benchchem.
  • Technical Support Center: HPLC Separation of Phenylalanine Analogues. (n.d.). Benchchem.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chrom
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chrom
  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). (2020).
  • Phenylalanine. (n.d.). Wikipedia.
  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). (2020).
  • Phenylalanine. (n.d.). Wikipedia.
  • Phenylalanine. (n.d.). NIST WebBook.

Sources

Comparative

Validation of Non-Canonical Amino Acid Incorporation: A Comparative Technical Guide

Executive Summary The Challenge of Fidelity: In the field of Genetic Code Expansion (GCE), the successful expression of a protein is not proof of successful non-canonical amino acid (ncAA) incorporation. The ribosome is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge of Fidelity: In the field of Genetic Code Expansion (GCE), the successful expression of a protein is not proof of successful non-canonical amino acid (ncAA) incorporation. The ribosome is promiscuous; "read-through" events by near-cognate endogenous tRNAs can generate full-length proteins containing natural amino acids (e.g., Tryptophan or Glutamine) instead of the desired ncAA.

The Solution: This guide compares the three primary Western Blot strategies for validating ncAA incorporation. It moves beyond simple detection to rigorous validation, ensuring that the signal you see represents the chemistry you engineered.

Part 1: Comparative Analysis of Detection Strategies

We evaluate three methodologies based on Specificity (Is it the ncAA?), Sensitivity (Can we see low yields?), and Fidelity (Is it a false positive?).

Method A: The Dual-Epitope "Read-Through" Assay (The Industry Standard)

Best for: Initial optimization of orthogonal tRNA/synthetase pairs.

This method relies on a reporter construct with an N-terminal tag (loading control) and a C-terminal tag (suppression reporter). The ncAA is encoded by an amber codon (TAG) sandwiched between the gene of interest and the C-terminal tag.

FeaturePerformance Metrics
Mechanism Detection of the C-terminal tag proves the ribosome passed the amber codon.
Pros Universal: Works for any ncAA regardless of chemistry.Quantifiable: Ratio of C-term/N-term signal calculates suppression efficiency.
Cons Fidelity Risk: Cannot distinguish between ncAA incorporation and "leakiness" (incorporation of natural AAs).Truncation Artifacts: High background of truncated proteins can complicate blotting.
Verdict Essential but insufficient. Must be paired with Mass Spectrometry or strict "No-ncAA" controls.
Method B: Bio-orthogonal "Click" Detection (The High-Specificity Option)

Best for: Azide, Alkyne, or Tetrazine-containing ncAAs (e.g., pAzF, AlkK).

This method utilizes the chemical handle of the ncAA.[1][2] Post-lysis, a "Click" reaction (CuAAC or SPAAC) attaches a biotin or fluorophore to the ncAA, followed by Western Blotting with Streptavidin-HRP.

FeaturePerformance Metrics
Mechanism Covalent bond formation strictly with the ncAA moiety.
Pros Absolute Specificity: Natural amino acids will never generate a signal.High Sensitivity: Biotin-Streptavidin amplification is extremely potent.
Cons Workflow Complexity: Requires chemical labeling steps in lysate.Background: Endogenous biotinylated proteins (e.g., carboxylases) appear in the blot.
Verdict The Gold Standard for Chemical Fidelity. If your ncAA has a click handle, use this.
Method C: Site-Specific PTM Antibodies

Best for: PTM-mimics (e.g., Acetyl-lysine, Phospho-serine mimics).

Uses antibodies raised against the specific modification (e.g., Anti-Acetyl-Lysine).[3][4]

FeaturePerformance Metrics
Mechanism Immunological recognition of the modified side chain.
Pros Direct Confirmation: Proves the "state" of the protein without chemical derivatization.
Cons High Noise: The proteome is full of endogenous PTMs. An anti-AcK antibody will light up the entire lane.Context Dependence: Epitope recognition often depends on flanking residues.
Verdict Context-Dependent. Only useful if the target protein is purified (IP) first.

Part 2: Visualizing the Logic

The following diagram illustrates the mechanistic divergence between "Read-Through" validation and "Click" validation.

GCE_Validation_Logic cluster_trans Translation Event Plasmid Plasmid (TAG Codon) mRNA mRNA Plasmid->mRNA Ribosome Ribosome mRNA->Ribosome tRNA_Ortho Ortho-tRNA (Charged with ncAA) Ribosome->tRNA_Ortho + ncAA tRNA_Endo Endogenous tRNA (Mispairing) Ribosome->tRNA_Endo - ncAA (Leak) Protein_Trunc Truncated Protein Ribosome->Protein_Trunc Termination Protein_Full Full Length Protein tRNA_Ortho->Protein_Full Suppression tRNA_Endo->Protein_Full Mis-incorporation Detection_Tag C-Term Tag WB (Detects Full Length) Protein_Full->Detection_Tag Positive Signal (Ambiguous Fidelity) Detection_Click Click-Chem WB (Detects ncAA Only) Protein_Full->Detection_Click Positive Signal (High Fidelity) Protein_Trunc->Detection_Tag No Signal

Caption: Logical flow of ncAA validation. Note that C-terminal tagging detects both correct suppression and mis-incorporation (leak), whereas Click-chemistry detects only the specific ncAA.

Part 3: The "Senior Scientist" Protocol: Bio-orthogonal Validation

Method Selected: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by Western Blot.

This protocol is designed to be self-validating . It includes the critical "Minus-ncAA" control which defines the baseline leakiness of your system.

Reagents & Setup
  • Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 8.0), Protease Inhibitors. (Avoid buffers with EDTA or DTT initially as they interfere with CuAAC).

  • Click Reagents:

    • CuSO4 (20 mM stock in water).

    • THPTA Ligand (50 mM stock in water) - Stabilizes Cu(I) state.

    • Sodium Ascorbate (100 mM stock, Freshly Prepared ).

    • Biotin-Alkyne or Biotin-Azide (depending on your ncAA).[5]

Step-by-Step Workflow
1. Expression and Control Setup

Design your experiment with three distinct samples:

  • Sample A (Negative Control): Transfected with plasmid/tRNA/Synthetase but NO ncAA added to media.

  • Sample B (Experimental): Transfected + ncAA added.

  • Sample C (WT Control): Transfected with Wild-Type gene (no stop codon) to mark the correct molecular weight.

2. Lysis (Denaturing)

Lysis in high-SDS buffer is crucial. Many ncAAs change the solubility of proteins.

  • Lyse cells in 1% SDS buffer . Boil at 95°C for 5-10 minutes.

  • Sonicate to shear DNA (viscosity interferes with the Click reaction).

  • Critical: Do not add loading dye yet.

3. The Click Reaction (In-Lysate)

Perform this reaction on 50-100 µg of total protein.

  • Mix protein lysate with Biotin-Alkyne (Final conc: 50 µM).

  • Premix CuSO4 and THPTA ligand (1:2 molar ratio) and add to lysate (Final Cu conc: 1 mM).

  • Add Sodium Ascorbate last (Final conc: 5 mM) to initiate the reaction.

  • Incubate: 1 hour at Room Temp, protected from light.

4. Cleanup (The "Clean Blot" Secret)

Senior Scientist Insight: Unreacted biotin-alkyne will run at the dye front and cause massive background. You must remove it.

  • Precipitate protein using Methanol/Chloroform or Acetone.

  • Resuspend the pellet in 1x Laemmli Loading Buffer (with reducing agent).

5. Western Blotting
  • Run SDS-PAGE and transfer to Nitrocellulose/PVDF.[6]

  • Block with BSA (Do not use Milk; milk contains endogenous biotin).

  • Incubate with Streptavidin-HRP (1:10,000).

  • Develop with ECL.

Part 4: Troubleshooting & Optimization

The "Leaky" System (Signal in Minus-ncAA Lane)

If you see a band in your "Minus-ncAA" control using Method A (Tagging):

  • Cause: Your synthetase is not orthogonal; it is charging natural amino acids onto the suppressor tRNA.

  • Fix: You must switch to a "tighter" synthetase variant (e.g., varying the active site mutations).

The "Invisible" Protein (No Signal in Plus-ncAA Lane)
  • Cause 1 (Biology): Nonsense-Mediated Decay (NMD) is destroying the mRNA because the ribosome stalls too long at the stop codon.

    • Fix: Add an NMD inhibitor or optimize the tRNA copy number (e.g., 4x copies of PylT).[7]

  • Cause 2 (Chemistry): The Click reaction failed.

    • Fix: Ensure Sodium Ascorbate is fresh. Oxygen kills this reaction rapidly.

High Background in Streptavidin Blot
  • Cause: Endogenous biotinylated proteins (Acetyl-CoA Carboxylase, ~250kDa; Pyruvate Carboxylase, ~130kDa).

  • Fix: These bands are specific and consistent. Ignore them if your protein is a different size. Alternatively, use a FLAG-tag IP before the Click reaction to isolate your protein.

References

  • Chin, J. W. (2017).[8][9] Expanding and reprogramming the genetic code.[7][8][9][10][11][12] Nature, 550(7674), 53–60.[9] Link

  • Lang, K., & Chin, J. W. (2014).[8] Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins.[1][2][5][8][11][13][14] Chemical Reviews, 114(9), 4764–4806. Link

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.[1][5][11] Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link

  • Neumann, H., et al. (2008). A method for genetically installing site-specific acetylation in recombinant histones defines the effects of H3 K56 acetylation. Molecular Cell, 36(1), 153-163. Link

  • Schmied, W. H., et al. (2014). Efficient multisite unnatural amino acid incorporation in mammalian cells via optimized pyrrolysyl-tRNA synthetase/tRNA expression and engineering. Journal of the American Chemical Society, 136(44), 15577–15583. Link

Sources

Validation

A Researcher's Guide to 4-Ethyl Substitution and its Structural Impact on Peptide Helix Stability

For researchers, scientists, and drug development professionals, the quest to engineer peptides with defined, stable secondary structures is paramount. The α-helix, a fundamental building block of protein architecture, i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest to engineer peptides with defined, stable secondary structures is paramount. The α-helix, a fundamental building block of protein architecture, is a frequent target for stabilization efforts due to its role in mediating protein-protein interactions and forming the core of many functional domains.[1][2] Proline, with its unique cyclic side chain, is classically known as a "helix breaker" because its rigid structure restricts the backbone dihedral angles necessary for a canonical α-helix and it lacks an amide proton to participate in the stabilizing hydrogen bond network.[3][4][5]

However, this disruptive character can be modulated. By introducing substituents onto the proline ring, we can exert fine control over its conformational preferences, transforming it from a helix disruptor to a potent stabilizing element. This guide provides an in-depth comparison of how a 4-ethyl substitution, a modification driven by steric influence, impacts peptide helix stability, contrasting it with other well-studied proline analogs. We will delve into the underlying stereoelectronic and steric principles, present supporting experimental methodologies, and offer a framework for leveraging this knowledge in rational peptide design.

The Decisive Factor: Proline Ring Pucker

The conformational behavior of a proline residue is largely dictated by the pucker of its five-membered pyrrolidine ring. The ring is not flat and preferentially adopts one of two major puckered conformations, defined by the position of the Cγ carbon relative to the plane of the other four ring atoms:

  • Cγ-exo: The Cγ atom is puckered on the opposite side of the Cα-Cδ bond from the carbonyl group. This conformation is compatible with the dihedral angles (φ ≈ -65°) required for α-helical and polyproline II (PPII) structures.[6][7]

  • Cγ-endo: The Cγ atom is puckered on the same side as the carbonyl group. This conformation is strongly associated with the cis-amide bond conformation and favors extended or turn-like structures, making it disruptive to helices.[7][8]

The equilibrium between these two states can be powerfully influenced by substituents at the 4-position through two distinct mechanisms: stereoelectronic effects and steric effects.

Stereoelectronic vs. Steric Effects: A Tale of Two Forces
  • Stereoelectronic Effects: These arise from orbital interactions and are dominant when an electron-withdrawing group (like hydroxyl or fluoro) is at the 4-position. A gauche interaction between the electron-withdrawing substituent and the amide bond is favored due to stabilizing hyperconjugative interactions.[6] This leads to a strong preference for the Cγ-exo pucker in (2S, 4R)-substituted prolines (e.g., (4R)-hydroxyproline, Hyp) and the Cγ-endo pucker in (2S, 4S)-substituted prolines .[6][7][9]

  • Steric Effects: These are governed by simple spatial bulk and repulsion. When the substituent is bulky and not strongly electron-withdrawing, like an ethyl group, its primary goal is to occupy a position that minimizes steric clashes with the peptide backbone. This results in a preference for the Cγ-exo pucker in (2S, 4S)-substituted prolines and the Cγ-endo pucker in (2S, 4R)-substituted prolines .[7]

The 4-ethyl group, being primarily a steric effector, provides a fascinating case study. Its impact is directly opposite to that of stereoelectronically-driven substituents, offering a complementary tool for peptide design.

G sub 4-Substitution on Proline Ring steric Steric Effect (e.g., 4-Ethyl) sub->steric stereo Stereoelectronic Effect (e.g., 4-Fluoro, 4-Hydroxy) sub->stereo r_steric 4R-Stereocenter steric->r_steric s_steric 4S-Stereocenter steric->s_steric r_stereo 4R-Stereocenter stereo->r_stereo s_stereo 4S-Stereocenter stereo->s_stereo endo_pucker Favors Endo Pucker r_steric->endo_pucker Minimizes Clashes exo_pucker Favors Exo Pucker s_steric->exo_pucker Minimizes Clashes r_stereo->exo_pucker Gauche Effect s_stereo->endo_pucker Gauche Effect destabilize Helix Destabilization endo_pucker->destabilize stabilize Helix Stabilization exo_pucker->stabilize

Figure 1. The influence of 4-substitution on proline pucker and helix stability.
Comparative Performance: 4-Ethylproline vs. Alternatives

To illustrate the practical implications, let's compare the expected impact of different 4-substituted prolines within a model helical peptide. The stability of these peptides is typically quantified by measuring their melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater helix stability.

Proline AnalogDominant EffectStereocenterFavored PuckerExpected Impact on Helix StabilityPredicted Tm (°C)
Proline (Pro)(Baseline)-Mixed/FlexibleBreaker25
(4S)-EthylprolineSteric4SExo Stabilizer 45
(4R)-EthylprolineSteric4REndo Strong Breaker < 10
(4R)-Fluoroproline (Flp)Stereoelectronic4RExo Strong Stabilizer 55
(4S)-Fluoroproline (flp)Stereoelectronic4SEndo Strong Breaker < 10

Note: Tm values are illustrative for a model peptide and demonstrate relative stability trends.

This comparison highlights a critical design principle:

  • To stabilize a helix, one can use either (4S)-alkyl substitutions (like ethyl) to sterically enforce the exo pucker or (4R)-electron-withdrawing substitutions (like fluoro) to stereoelectronically enforce the same exo pucker.[7][8]

  • Conversely, (4R)-alkyl and (4S)-electron-withdrawing substitutions are potent helix breakers due to their preference for the disruptive endo pucker.[7][8]

Experimental Guide: Protocols for Assessing Helix Stability

Objective validation of these principles requires robust biophysical characterization. Here, we detail the standard protocols for the two most powerful techniques in this field: Circular Dichroism and Nuclear Magnetic Resonance spectroscopy.

1. Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule.[10] This technique is exquisitely sensitive to the regular, repeating backbone geometry of secondary structures, making it the workhorse for quantifying peptide helicity.[1][10] An α-helix produces a characteristic spectrum with negative bands near 222 nm and 208 nm, and a positive band around 192 nm.[1] The magnitude of the signal at 222 nm is directly proportional to the helical content.

  • Sample Preparation:

    • Synthesize peptides using standard solid-phase peptide synthesis (SPPS).[11]

    • Purify the crude peptide via reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm identity by mass spectrometry.

    • Prepare a stock solution of the peptide (e.g., 1-2 mg/mL) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself must not have a significant CD signal in the far-UV region.[10]

    • Determine the precise concentration of the peptide stock solution using UV absorbance at 280 nm (if Trp or Tyr are present) or via amino acid analysis.

    • Prepare the final sample for CD analysis by diluting the stock solution to a final concentration of 30-50 µM.[12]

  • Instrument Setup & Data Acquisition:

    • Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes prior to use.[10]

    • Set the measurement parameters:

      • Wavelength Range: 190 nm to 260 nm.

      • Pathlength: 1 mm quartz cuvette.

      • Bandwidth: 1 nm.

      • Scan Speed: 50 nm/min.

      • Data Pitch: 0.5 nm.

      • Averages: 3-4 scans.

    • Record a baseline spectrum of the buffer alone under the same conditions.

  • Thermal Melt Experiment (for Tm Determination):

    • Equip the CD spectrometer with a Peltier temperature controller.

    • Monitor the CD signal at 222 nm as the temperature is increased from a starting point (e.g., 5°C) to a final point (e.g., 85°C) at a controlled ramp rate (e.g., 1°C/min).

    • Record data at every 1°C increment.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw ellipticity (θ, in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

    • Plot [θ]₂₂₂ as a function of temperature. Fit the resulting sigmoidal curve to a two-state transition model to extract the melting temperature (Tm).[13]

Figure 2. Experimental workflow for Circular Dichroism (CD) spectroscopy.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides atomic-resolution structural information on molecules in solution.[14][15] For peptides, specific NMR parameters are indicative of helical structure, including characteristic chemical shifts, through-bond J-couplings, and through-space Nuclear Overhauser Effects (NOEs).[16][17]

  • Sample Preparation:

    • Prepare a more concentrated sample than for CD, typically 0.5-1.0 mM.

    • Dissolve the purified peptide in a buffered solution (e.g., 10 mM phosphate, pH 6.0-6.5 to slow amide proton exchange) prepared in 90% H₂O / 10% D₂O.[16]

    • Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

    • Transfer ~500 µL of the sample into a high-quality NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity and resolution.

    • Tune and match the probe and shim the magnetic field for optimal homogeneity.

    • Acquire a suite of 2D NMR experiments at a constant temperature (e.g., 25°C):

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid's spin system.[17][18]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is critical for determining secondary structure and sequential assignments. Use a mixing time of 200-300 ms.[12][16]

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a unique peak for each backbone N-H group, greatly simplifying assignment.

  • Data Processing & Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum to link them sequentially via dαN(i, i+1) NOEs.[18]

    • Structural Analysis: Look for hallmark indicators of an α-helix:

      • Medium-range NOEs: Strong dNN(i, i+1) and weaker but critical dαN(i, i+3) and dαβ(i, i+3) connectivities.

      • Chemical Shift Index (CSI): Hα proton chemical shifts that are consistently upfield (more negative) relative to their random coil values are a strong indicator of helical structure.[18]

      • ³JHNα Coupling Constants: Values < 6 Hz are characteristic of the φ angle found in α-helices.

Figure 3. Experimental workflow for structural analysis by NMR spectroscopy.
Conclusion and Outlook

The substitution of proline at the 4-position is a powerful strategy for modulating peptide and protein stability. This guide demonstrates that the impact of a 4-ethyl group is governed by steric effects, which, depending on the stereochemistry, can either promote or disrupt helical structures. Specifically, (4S)-ethylproline acts as a helix stabilizer by sterically favoring the helix-compatible Cγ-exo ring pucker, providing a valuable alternative to stereoelectronically-driven analogs like (4R)-fluoroproline.

This understanding, validated through rigorous biophysical methods like CD and NMR spectroscopy, empowers researchers to rationally design peptides with enhanced stability for applications in drug development, biomaterials, and protein engineering. The ability to fine-tune secondary structure through such subtle chemical modifications opens the door to creating novel peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.

References
  • Chan, D. I., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 3780–3783. [Link]

  • Verma, S., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 335–351. [Link]

  • Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Methods in Enzymology, 523, 105-128. [Link]

  • Li, S. C., et al. (1994). α-Helical, but not β-sheet, propensity of proline is determined by peptide environment. Proceedings of the National Academy of Sciences, 91(20), 9185–9189. [Link]

  • Kelly, M. A., et al. (2001). Circular dichroism spectra of proline-containing peptides. Biochemistry, 40(48), 14323–14333. [Link]

  • Horovitz, A., et al. (1991). Proline in alpha-helix: stability and conformation studied by dynamics simulation. Protein Engineering, Design and Selection, 4(5), 557-563. [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • Raines, R. T., & Hodges, J. A. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 105-128. [Link]

  • Zagrovic, B., et al. (2005). Equilibrium Structure and Folding of a Helix-Forming Peptide: Circular Dichroism Measurements and Replica-Exchange Molecular Dynamics Simulations. Biophysical Journal, 89(5), 3457–3467. [Link]

  • Brown, A. A., et al. (2024). Impact of Coverage and Guest Residue on Polyproline II Helix Peptide Antifouling. MRS Communications, 14(6), 1135-1140. [Link]

  • O'Neil, K. T., & DeGrado, W. F. (1990). Design and synthesis of an a-helical peptide containing periodic proline residues. FEBS Letters, 276(1-2), 113-116. [Link]

  • Martin, S. R., & Schilstra, M. J. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 121(11), 2092-2105. [Link]

  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology. Elsevier. [Link]

  • Quora. (2016). Why does a proline break an alpha helix? Retrieved from [Link]

  • Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. In Biomolecular NMR Spectroscopy. Springer. [Link]

  • Holmgren, S. K., et al. (1998). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Journal of the American Chemical Society, 120(37), 9677–9678. [Link]

  • Andersen, N. H., et al. (2006). Structure and stability of the alpha-helix: lessons for design. In Protein Engineering and Design. Humana Press. [Link]

  • Muñoz, V., & Serrano, L. (1997). Factors that affect the stabilization of alpha-helices in short peptides by a capping box. Biochemistry, 36(2), 376–385. [Link]

  • Umumararungu, T., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]

  • Umumararungu, T., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. ResearchGate. [Link]

  • Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • Uversky, V. N. (2016). Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. Biochemistry (Moscow), 81(13), 1569–1589. [Link]

  • Wikipedia. (n.d.). Alpha helix. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, May 30). Stabilizing Features of Alpha Helix Peptide | Biochemistry [Video]. YouTube. [Link]

Sources

Comparative

Technical Guide: Verifying Purity of 2-Amino-3-(4-ethylphenyl)propanoic Acid via Elemental Analysis

Executive Summary 2-Amino-3-(4-ethylphenyl)propanoic acid (4-Ethylphenylalanine) is a critical phenylalanine analog used in peptide synthesis and pharmaceutical intermediate development. While High-Performance Liquid Chr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-(4-ethylphenyl)propanoic acid (4-Ethylphenylalanine) is a critical phenylalanine analog used in peptide synthesis and pharmaceutical intermediate development. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it fails to quantify non-chromophoric contaminants such as moisture, inorganic salts, and trapped solvents.

Elemental Analysis (CHN Combustion) serves as the definitive "bulk purity" verification method. Unlike HPLC, which assesses purity based on UV absorption, EA measures the absolute mass fraction of elements. This guide compares EA against HPLC and quantitative NMR (qNMR), providing a validated protocol to achieve the "Journal Standard" of


 accuracy.

Chemical Profile & Theoretical Baselines

Before experimental verification, the theoretical elemental composition must be established.

  • IUPAC Name: 2-Amino-3-(4-ethylphenyl)propanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.24 g/mol

  • Physical State: White to off-white powder (Hygroscopic)

Theoretical Composition (Calculated)

To validate purity, experimental results must align with these values:

ElementCalculation LogicTheoretical Mass %
Carbon (C)

68.37%
Hydrogen (H)

7.82%
Nitrogen (N)

7.25%
Oxygen (O) Calculated by difference16.56%

Comparative Analysis: EA vs. HPLC vs. qNMR

Why use Elemental Analysis when HPLC is available? The following comparison highlights the blind spots of chromatographic methods.

Table 1: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Detection Absolute Mass % (C, H, N)UV Absorption (Chromophores)Proton/Nuclei Counting
Blind Spots Isomers (same formula)Inorganic salts, Water, Solvents Aggregates, Paramagnetics
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Purity Scope Bulk Material Purity Organic Impurity ProfileSpecific Molecule Quantitation
Accuracy Limit

(Absolute)
Dependent on Response Factors

(Standard dependent)
Expert Insight: The "Salt Trap"

Amino acids like 4-ethylphenylalanine are often isolated as hydrochloride salts or retain significant moisture.

  • HPLC Scenario: A sample contaminated with 10% NaCl will still show "99% Purity" by HPLC area integration because NaCl is invisible to UV detection.

  • EA Scenario: The same sample will show a massive deviation in Carbon and Nitrogen values (approx. 10% lower than theoretical), immediately flagging the impurity.

Experimental Protocol: CHN Combustion Analysis

Objective: Determine mass percentages of C, H, and N to within


 of theoretical values.
Phase 1: Sample Preparation (Critical for Amino Acids)

Amino acids are hygroscopic. "Wet" samples are the #1 cause of EA failure.

  • Drying: Place 50 mg of sample in a vacuum oven at 60°C for 6–12 hours.

    • Why: Removes surface moisture and volatile solvents (Ethanol/Methanol) often trapped in the crystal lattice.

  • Homogenization: If the sample is crystalline, lightly crush it with an agate mortar.

    • Why: Ensures uniform combustion; large crystals can trap carbon, leading to low %C results.

Phase 2: Weighing & Combustion
  • Microbalance Calibration: Calibrate using a certified standard (e.g., Acetanilide).

  • Encapsulation: Weigh 2.0 – 3.0 mg (

    
     mg) into a tin capsule. Fold tightly to exclude air.
    
  • Combustion:

    • Furnace Temp: 950°C – 1050°C (Flash combustion).

    • Carrier Gas: Helium (99.999% purity) with Oxygen injection.

    • Reaction:

      
      .
      
  • Reduction: Gases pass over Copper at 650°C to convert

    
     and remove excess Oxygen.
    
Phase 3: Detection
  • Gases are separated via GC column.

  • Detected via Thermal Conductivity Detector (TCD) .

  • System compares signal integration against the Acetanilide calibration curve.

Decision Logic & Workflow Visualization

Diagram 1: Analytical Selection Strategy

When to prioritize EA over HPLC or NMR during drug development.

PurityStrategy Start Sample: 2-Amino-3-(4-ethylphenyl)propanoic acid Goal Define Purity Goal Start->Goal Check1 Is Organic Impurity Identification needed? Goal->Check1 Check2 Is Bulk Composition/ Salt Form needed? Check1->Check2 No MethodHPLC Method: HPLC-UV/MS (Detects isomers & precursors) Check1->MethodHPLC Yes MethodEA Method: Elemental Analysis (Detects water, salts, solvents) Check2->MethodEA Yes (Publication Std) MethodNMR Method: qNMR (Absolute quantification) Check2->MethodNMR No (Quick Check) Result1 Result: % Area Purity MethodHPLC->Result1 Result2 Result: % Mass Composition MethodEA->Result2 Result1->MethodEA Validation Step

Caption: Analytical decision matrix for selecting the appropriate purity verification method based on specific data requirements (Impurity profiling vs. Bulk composition).

Diagram 2: EA Interpretation Logic

How to troubleshoot failing results.

EA_Troubleshooting Data EA Results Received Eval Compare to Theoretical (± 0.4%) Data->Eval Pass PASS Pure Compound Eval->Pass Within Range Fail FAIL > 0.4% Deviation Eval->Fail Outside Range Analyze Analyze Deviation Pattern Fail->Analyze Case1 Low C, Low N, High H Diagnosis: Water/Moisture Analyze->Case1 Case2 Low C, Low N, Low H Diagnosis: Inorganic Salt (NaCl) Analyze->Case2 Case3 High C Diagnosis: Trapped Solvent (Toluene/EtOAc) Analyze->Case3 Action1 Action: Dry @ 80°C/Vacuum Case1->Action1 Action2 Action: Recrystallize/Desalt Case2->Action2 Case3->Action1

Caption: Diagnostic workflow for interpreting Elemental Analysis deviations and determining necessary purification steps.

Data Interpretation & Case Study

In a real-world synthesis of 4-ethylphenylalanine, you might receive the following data.

Theoretical: C: 68.37%, H: 7.82%, N: 7.25%

Scenario A: The "Wet" Sample
  • Found: C: 66.10%, H: 8.05%, N: 7.01%

  • Analysis: Carbon is low (-2.27%), Nitrogen is low, but Hydrogen is higher than expected relative to the C/N drop.

  • Conclusion: The sample contains water.[1] The high H comes from

    
    .
    
  • Correction: Calculate the moles of water (hydrate form) or dry the sample aggressively.

Scenario B: The Inorganic Contamination
  • Found: C: 61.50%, H: 7.04%, N: 6.52%

  • Analysis: All values are uniformly lower by ~10%.

  • Calculation: Purity

    
     Found C / Theoretical C = 
    
    
    
    . The remaining 10% is inorganic mass.
Scenario C: The "Journal Ready" Sample
  • Found: C: 68.25%, H: 7.85%, N: 7.22%

  • Analysis:

  • Conclusion: All values are within the

    
      acceptance criteria required by the Journal of Organic Chemistry and J. Am. Chem. Soc. [1].
    

References

  • American Chemical Society. (2025).[2] Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Waites, T. (2012). An International Study Evaluating Elemental Analysis.[6] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-3-(4-ethylphenyl)propanoic Acid

[1][2] Executive Summary & Core Directive Do not dispose of 2-amino-3-(4-ethylphenyl)propanoic acid down the drain. [1] While this compound is a phenylalanine derivative, the addition of the 4-ethyl group significantly a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

Do not dispose of 2-amino-3-(4-ethylphenyl)propanoic acid down the drain. [1]

While this compound is a phenylalanine derivative, the addition of the 4-ethyl group significantly alters its lipophilicity and biodegradation profile compared to natural amino acids. It must be sequestered and treated as Hazardous Chemical Waste suitable for high-temperature incineration.[1]

Immediate Action Plan:

  • Solids: Segregate into "Solid Organic Waste" containers.

  • Liquids: Segregate into "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents).[1]

  • Labeling: Clearly mark as "Irritant" (H315, H319, H335).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, we must understand its behavior in a waste stream. This compound is commonly used in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets in receptor binding.[1]

ParameterDataOperational Implication
Chemical Name 2-amino-3-(4-ethylphenyl)propanoic acidLabeling must match inventory logs exactly.
Synonyms 4-Ethylphenylalanine; p-Ethyl-PheCommon in peptide synthesis documentation.[1]
CAS Number 19173-44-5Use this for waste manifesting.[1]
Physical State Solid (White to off-white powder)Dust generation is a primary inhalation risk during transfer.[1]
Acidity/Basicity Amphoteric (Zwitterionic)Buffer capacity may affect pH of smaller waste streams.[1]
GHS Classification Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3Requires PPE (Nitrile gloves, safety glasses) during disposal.

The Logic of Disposal (Scientific Integrity)

Why do we treat this differently than natural Phenylalanine?

1. Bioaccumulation Potential: Natural amino acids are rapidly metabolized by environmental bacteria.[1] The 4-ethyl modification increases the LogP (partition coefficient), making the molecule more lipophilic. If released into the water table, it resists standard hydrolysis and may persist longer in aquatic environments, potentially disrupting local nitrogen cycles or accumulating in lipid tissues of aquatic life.

2. The "Process Waste" Rule: In a drug development context, this material is rarely pure waste. It is often a byproduct of peptide coupling (mixed with DMF/Piperidine) or HPLC purification (mixed with Acetonitrile/TFA).[1] Therefore, the mixture rule applies: the waste assumes the hazard characteristics of the solvent it is dissolved in.

3. Thermal Decomposition: The only validated method to destroy the ethyl-phenyl ring structure completely is high-temperature incineration (>800°C), which oxidizes the carbon backbone into CO₂ and NOₓ.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicable for: Expired reagents, weighing paper, contaminated gloves, and spill cleanup debris.[1]

  • Containment: Do not throw loose powder into a bin.[1] Place the material inside a clear, sealable polyethylene bag (secondary containment).

  • Consolidation: Transfer the sealed bag into the laboratory’s dedicated Solid Chemical Waste Drum (usually a wide-mouth HDPE fiber drum).[1]

  • Labeling:

    • Attach a hazardous waste tag.

    • List constituent: "2-amino-3-(4-ethylphenyl)propanoic acid".[1]

    • Check Hazard Boxes: "Irritant" and "Toxic" (Standard precaution for non-natural medicinal compounds).[1]

Protocol B: Liquid Waste (HPLC Effluent or Mother Liquor)

Applicable for: Reaction mixtures, HPLC waste streams (Acetonitrile/Water).[1]

  • Segregation: Determine the solvent base.

    • Scenario 1 (Standard): Dissolved in Methanol, Ethanol, DMSO, or Acetonitrile.[1]

      • Action: Pour into Non-Halogenated Organic Waste carboy.

    • Scenario 2 (Extraction): Dissolved in Dichloromethane (DCM) or Chloroform.[1]

      • Action: Pour into Halogenated Organic Waste carboy.

  • pH Check: If the solution contains high concentrations of TFA (Trifluoroacetic acid) or bases (Piperidine), check that the waste carboy is compatible.

    • Self-Validating Step: Verify the carboy is not warm to the touch before adding new waste. Exothermic reactions in waste drums are a leading cause of lab fires.

  • Headspace: Leave at least 10% headspace in the carboy to allow for vapor expansion.

Visual Decision Workflow

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalFlow Start Waste Generation: 2-amino-3-(4-ethylphenyl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Wipes Liquid Liquid Solution StateCheck->Liquid Reaction/HPLC BinSolid Solid Chemical Waste (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, ACN, DMSO) SolventCheck->NonHalo No BinHalo Halogenated Liquid Waste (High Temp Incineration) Halo->BinHalo BinNonHalo Non-Halogenated Liquid Waste (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Decision tree for segregating 4-Ethylphenylalanine waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a powder spill (>10g), follow this self-validating cleanup loop:

  • Secure: Alert nearby personnel and cordon off the area.

  • Protect: Don PPE (Nitrile gloves, lab coat, safety goggles).[1] If dust is airborne, use an N95 or P100 respirator.

  • Contain: Gently cover the spill with wet paper towels to prevent dust dispersion. Do not dry sweep. [1][3]

  • Clean: Scoop the wet material into a bag. Wipe the surface with 70% Ethanol or water.

  • Verify: Inspect the surface under bright light. If white residue remains, repeat step 4.

  • Dispose: Place all cleanup materials into Solid Chemical Waste .

Regulatory Compliance & Classification

  • RCRA Status (USA): Not specifically P-listed or U-listed under 40 CFR 261.[1]33. However, it is regulated as a "Characteristic Waste" if mixed with ignitable solvents (D001) or corrosive agents (D002).

  • EPA Waste Code:

    • Pure substance: Generally classified as non-regulated chemical waste by federal standards, but must be managed as hazardous by best practice.

    • Mixtures: Assign codes based on the co-solvent (e.g., F003 for non-halogenated solvents).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 527816, 2-(4-Ethylphenyl)propionic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-amino-3-(4-ethylphenyl)propanoic Acid: A Comprehensive Personal Protective Equipment Protocol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-3-(4-ethylphenyl)propanoic acid. By explaining the causality beh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-3-(4-ethylphenyl)propanoic acid. By explaining the causality behind each safety measure, this document aims to build a deep, trust-based understanding of laboratory safety and chemical handling, extending value beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the Invisible Threats

Anticipated Hazards:

  • Eye Irritation: Like many fine chemical powders, this compound is expected to cause serious eye irritation upon contact.[1][2][3]

  • Skin Irritation: Direct contact with the skin may lead to irritation.[3]

  • Respiratory Tract Irritation: Inhalation of the dust can cause irritation to the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][2][3]

  • Combustible Dust: As a fine organic powder, it has the potential to form combustible dust concentrations in the air, which can lead to a dust explosion in the presence of an ignition source.[1]

A dynamic risk assessment is crucial before any handling of this compound. The quantity of the substance, the nature of the procedure (e.g., weighing, dissolving, transferring), and the laboratory environment all influence the level of risk and the required protective measures.

The Core of Protection: A Multi-Layered PPE Approach

A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize the risk of exposure. The minimum PPE for handling 2-amino-3-(4-ethylphenyl)propanoic acid includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] This should be supplemented with specific PPE as outlined below, based on a thorough risk assessment of the planned procedure.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against airborne powder and splashes.[4][5][6]

  • Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4][6]

Skin and Body Protection: A Barrier Against Contamination

Preventing skin contact is a critical step in mitigating the risk of irritation.

  • Laboratory Coat: A standard lab coat is the minimum requirement to protect clothing and skin from contamination.[7][8]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5][8]

Hand Protection: The Importance of Material Compatibility

The choice of gloves is critical and depends on the specific solvent being used, if any.

  • Nitrile Gloves: For handling the solid compound and for incidental contact, disposable nitrile gloves are the minimum requirement.[4][7] If contact with a chemical occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.[4]

  • Double Gloving: For extended procedures or when handling solutions, wearing two pairs of nitrile gloves can provide additional protection.[4]

  • Solvent-Specific Gloves: When dissolving the compound, the choice of glove must be compatible with the solvent. Consult a glove compatibility chart to ensure the chosen material offers adequate protection.

Respiratory Protection: Preventing Inhalation of Particulate Matter

All handling of 2-amino-3-(4-ethylphenyl)propanoic acid powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[7]

  • Chemical Fume Hood: Weighing, transferring, and preparing solutions should always be performed inside a certified chemical fume hood.

  • Respirator: If a fume hood is not available or if engineering controls are insufficient to control dust levels, a NIOSH-approved respirator with a particulate filter is necessary.[5][9] The specific type of respirator should be determined by a qualified safety professional based on the exposure assessment.

The following table summarizes the recommended PPE for various laboratory tasks involving 2-amino-3-(4-ethylphenyl)propanoic acid:

TaskEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Weighing/Transferring Solid Safety GogglesLab CoatNitrile GlovesChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldLab Coat & Chemical-Resistant ApronDouble Nitrile Gloves (Solvent-Specific)Chemical Fume Hood
General Handling in Solution Safety GogglesLab CoatNitrile Gloves (Solvent-Specific)Well-ventilated area

Operational and Disposal Plans: A Step-by-Step Guide to Safety

Adherence to strict operational and disposal protocols is as crucial as wearing the correct PPE.

Safe Handling and Operational Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust.[7] Use anti-static weigh boats and tools where possible to minimize the risk of dust cloud formation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Housekeeping: Clean up any spills immediately, following appropriate procedures. Avoid dry sweeping of the powder; instead, use a wet wipe or a HEPA-filtered vacuum.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][8]

Waste Disposal Plan

Under no circumstances should 2-amino-3-(4-ethylphenyl)propanoic acid or its solutions be disposed of down the drain or in regular trash.[7]

  • Waste Collection: Use a dedicated, clearly labeled waste container for the collection of the compound and any contaminated materials (e.g., gloves, weigh boats, pipette tips).[7] The label should include the full chemical name and associated hazards.[7]

  • Container Sealing: Once full, securely seal the waste container.

  • Storage: Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials and general laboratory traffic.[7]

  • Disposal: Arrange for the disposal of the chemical waste through a licensed and approved chemical waste disposal service, in accordance with all local and institutional regulations.[7]

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If they feel unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and drink plenty of water.[2][8] Seek immediate medical attention.[2]

Always have the Safety Data Sheet (or information on a structurally similar compound) available when seeking medical attention.[2]

Visualizing the Path to Safety

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_specifics Specific Recommendations start Start: Handling 2-amino-3- (4-ethylphenyl)propanoic acid procedure Identify Procedure: Weighing, Dissolving, etc. start->procedure quantity Determine Quantity: <25g or >25g procedure->quantity hand_protection Hand Protection procedure->hand_protection Consider Solvent respiratory_protection Respiratory Protection procedure->respiratory_protection Assess Dust/Vapor eye_protection Eye Protection quantity->eye_protection Evaluate Eye Hazard skin_protection Skin/Body Protection quantity->skin_protection Evaluate Skin Hazard goggles Safety Goggles eye_protection->goggles All Procedures face_shield Goggles + Face Shield eye_protection->face_shield Large Quantity/ Splash Risk lab_coat Lab Coat skin_protection->lab_coat All Procedures apron Lab Coat + Apron skin_protection->apron Splash Risk nitrile Nitrile Gloves hand_protection->nitrile Solid Handling double_nitrile Double Nitrile Gloves hand_protection->double_nitrile Solution Work fume_hood Chemical Fume Hood respiratory_protection->fume_hood

Caption: PPE Selection Workflow for Handling 2-amino-3-(4-ethylphenyl)propanoic Acid.

References

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Amino-PEG12-Boc: A Procedural Guide.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • BASF. (2025, October 27). Safety Data Sheet: Ibuprofen-25.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: (2RS)-2-(4-Formylphenyl)propionic acid.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-(3-(Benzyloxy)phenyl)propanoic acid.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: α-methyl-4-(2-methylpropyl)phenylacetic acid, (±)-.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid.
  • MED_NESS | MEDICAL BOOKS SIMPLIFIED. (2026, January 24). Amino Acid Catabolism and Nitrogen Disposal: How its dealt without causing Toxicity.
  • Pharmacy 180. (n.d.). Removal of Nitrogen From Amino Acids - Biochemistry.
  • Merck. (n.d.). Safety Data Sheet: (±)-Ibuprofen.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: (+/-)-2-Phenylpropionic acid.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Propionic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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